Pyrrole-2,3,4,5-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESVJOAVNADME-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(NC(=C1[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pyrrole-2,3,4,5-d4 chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for Pyrrole-2,3,4,5-d4. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Properties
This compound is a deuterated isotopologue of pyrrole, a five-membered aromatic heterocyclic organic compound. The substitution of hydrogen with deuterium at the 2, 3, 4, and 5 positions of the pyrrole ring imparts a higher molecular weight and can be utilized in various analytical and mechanistic studies.
| Property | Value | Source |
| CAS Number | 17767-94-1 | [1][2] |
| Molecular Formula | C4HD4N | [1] |
| Molecular Weight | 71.11 g/mol | [1][2] |
| Density | 1.05 g/mL | [1] |
| Boiling Point | 129.76 °C at 760 mmHg | [1] |
| Flash Point | 33.333 °C | [1] |
| Isotopic Enrichment | 98 atom % D | [2] |
| InChI | InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D | [1][3] |
| Isomeric SMILES | [2H]C1=C(NC(=C1[2H])[2H])[2H] | [1] |
Note: Some sources may refer to Pyrrole-d5 (CAS 18430-85-8), which is a pentadeuterated pyrrole with the molecular formula C4D5N and a molecular weight of 72.12 g/mol . It is crucial to distinguish between these two isotopologues.[4]
Molecular Structure
The fundamental structure of this compound consists of a planar, five-membered aromatic ring containing four carbon atoms and one nitrogen atom. The deuterium atoms are covalently bonded to the carbon atoms at positions 2, 3, 4, and 5, while a hydrogen atom remains attached to the nitrogen.
Caption: Chemical structure of this compound.
Experimental Data and Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature. However, general synthetic methods for pyrroles can be adapted for the preparation of their deuterated analogues.
Synthesis
The synthesis of substituted pyrroles is well-established, with common methods including the Paal-Knorr synthesis, Knorr pyrrole synthesis, and Hantzsch pyrrole synthesis.[5][6][7] The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. To synthesize this compound, a deuterated 1,4-dicarbonyl precursor would be required.
A general workflow for a potential synthesis is outlined below:
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Analysis
While specific spectra for this compound are not widely published, the principles of NMR, IR, and Mass Spectrometry can be applied to characterize the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A singlet corresponding to the N-H proton would be expected. The signals for the C-H protons at positions 2, 3, 4, and 5 in unlabeled pyrrole (around 6.68 and 6.22 ppm in CDCl₃) would be absent.[8]
-
²H NMR: Resonances corresponding to the four deuterium atoms on the ring would be observed.
-
¹³C NMR: The carbon signals would show coupling to deuterium instead of hydrogen, resulting in characteristic multiplets.
-
-
Infrared (IR) Spectroscopy: The C-D stretching vibrations would appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹) in unlabeled pyrrole. The N-H stretching vibration would still be present.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of 71.11 g/mol .[1] Fragmentation patterns would be influenced by the presence of deuterium atoms.
Signaling Pathways and Applications
Pyrrole and its derivatives are fundamental components of many biologically important molecules, including heme, chlorophyll, and certain alkaloids.[9] Deuterated compounds like this compound are valuable as internal standards in quantitative mass spectrometry-based assays and as probes in mechanistic studies of metabolic pathways and enzyme kinetics. The heavier isotope can alter reaction rates (kinetic isotope effect), providing insights into reaction mechanisms.
At present, there are no specific signaling pathways or established experimental workflows in the public domain that exclusively describe the use of this compound. Its application would be within the broader context of stable isotope labeling studies in biochemistry and drug metabolism.
The logical relationship for its application in such studies can be visualized as follows:
Caption: Logical workflow for using this compound in mechanistic studies.
References
- 1. guidechem.com [guidechem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. This compound | CDN-D-1434-0.5G | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. PYRROLE - Ataman Kimya [atamanchemicals.com]
A Technical Guide to High-Purity Pyrrole-2,3,4,5-d4 for Researchers and Drug Development Professionals
An In-depth Examination of Commercial Availability, Quality Benchmarks, and Practical Applications of Deuterated Pyrrole
For researchers, scientists, and professionals engaged in drug development and metabolic studies, the availability of high-purity, isotopically labeled compounds is paramount. Pyrrole-2,3,4,5-d4, a deuterated analog of the fundamental heterocyclic aromatic compound pyrrole, serves as a critical tool in a variety of analytical and research applications. This technical guide provides a comprehensive overview of the commercial suppliers of high-purity this compound, detailed quantitative specifications, and insights into its practical applications, including illustrative experimental workflows.
Commercial Suppliers and Quantitative Specifications
High-purity this compound is available from a select number of specialized chemical suppliers. The primary manufacturer appears to be C/D/N Isotopes, with their product distributed through various vendors such as LGC Standards and Fisher Scientific. A summary of the key quantitative data for commercially available this compound is presented in the table below for ease of comparison.
| Specification | C/D/N Isotopes (Product No. D-1434) [1][2] |
| Chemical Name | This compound |
| Synonym(s) | Divinylenimine[1][2] |
| CAS Number | 17767-94-1[1][2] |
| Molecular Formula | C₄D₄HN |
| Molecular Weight | 71.11 g/mol [1][2] |
| Isotopic Enrichment | ≥98 atom % D[1][2] |
| Available Quantities | 0.5 g, 1 g[1][2] |
| Storage Conditions | Store refrigerated[1][2] |
It is crucial for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each batch to confirm the specific purity and isotopic enrichment. While the nominal isotopic enrichment is high, the CoA will provide the exact measured value, which is critical for quantitative studies.
Applications in Research and Development
The primary utility of this compound lies in its application as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, and as a tracer in metabolic studies. The substitution of hydrogen with deuterium atoms provides a distinct mass shift, allowing for its differentiation from its unlabeled counterpart without significantly altering its chemical properties.
Use as an Internal Standard in Mass Spectrometry
In quantitative mass spectrometry, an internal standard is essential for accurate and precise quantification of an analyte in a complex matrix. The internal standard is a compound that is structurally similar to the analyte but has a different mass. This compound is an ideal internal standard for the quantification of pyrrole and its metabolites.
An illustrative workflow for using this compound as an internal standard is depicted below:
Application in Metabolic Studies
Deuterated compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems.[3][4] By introducing this compound into a biological system, researchers can track its conversion into various metabolites using mass spectrometry. The deuterium label allows for the unambiguous identification of molecules derived from the administered compound.
A generalized signaling pathway illustrating the metabolic transformation of pyrrole is shown below. In a metabolic study, the deuterium atoms on this compound would be retained in the subsequent metabolites, allowing for their identification.
Experimental Protocols
While specific experimental protocols are highly dependent on the research question and the analytical instrumentation available, a general methodology for a metabolic study using this compound is outlined below. This protocol is a composite of standard practices in the field and should be adapted to specific experimental needs.
Objective: To identify the major metabolites of pyrrole in a liver microsome model.
Materials:
-
This compound (from a reputable supplier)
-
Liver microsomes (e.g., rat, human)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) system
Methodology:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes, the NADPH regenerating system, and phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a stock solution of this compound to a final concentration of 10 µM.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Preparation:
-
Vortex the terminated reaction mixture to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-HRMS analysis.
-
-
LC-HRMS Analysis:
-
Inject the supernatant onto a C18 reverse-phase LC column.
-
Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Acquire data in full scan mode to detect all potential metabolites.
-
Utilize data-dependent MS/MS to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis:
-
Process the raw data to identify peaks corresponding to potential metabolites of this compound.
-
Look for characteristic mass shifts corresponding to the addition of oxygen (hydroxylation), loss of deuterium, or other biotransformations.
-
Analyze the MS/MS fragmentation patterns to confirm the structures of the identified metabolites.
-
This in-depth guide provides a foundational understanding of the commercial landscape, quality considerations, and practical applications of high-purity this compound. For researchers and drug development professionals, leveraging this valuable isotopic tool can significantly enhance the accuracy and depth of their analytical and metabolic investigations.
References
CAS number and molecular weight of Pyrrole-2,3,4,5-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Pyrrole-2,3,4,5-d4, a deuterated isotopologue of pyrrole. It is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds. This document outlines its chemical properties, synthesis, and applications, with a focus on its role as a research tool.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 17767-94-1 |
| Molecular Weight | 71.11 |
| Synonym(s) | Divinylenimine |
| Isotopic Enrichment | 98 atom % D |
| Molecular Formula | C₄HD₄N |
| Appearance | Colorless to light yellow liquid |
| Storage Conditions | Store refrigerated |
Synthesis and Experimental Protocols
The synthesis of this compound involves the substitution of hydrogen atoms with deuterium atoms on the pyrrole ring. A common method for achieving this is through a base-catalyzed hydrogen isotope exchange.
General Protocol for Deuteration of Pyrrole:
A general method for the preparation of deuterated five-membered heterocyclic compounds like pyrrole involves a base-catalyzed proton exchange with deuterium oxide (D₂O).[1] This reaction is typically performed at elevated temperatures (above 423 K) in a closed system to facilitate the exchange of all four carbon-bound hydrogen atoms of the pyrrole ring with deuterium.[1] The progress and completeness of the deuteration can be monitored using analytical techniques such as mass spectrometry and ¹H NMR spectrometry to confirm the incorporation and distribution of deuterium within the molecule.[1]
While various methods exist for the synthesis of the pyrrole ring itself, such as the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and Van Leusen reaction, the key step for producing this compound is the subsequent or concurrent isotope exchange.[2][3][4] The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4]
Applications in Research and Drug Development
This compound is a useful isotopically labeled compound for research.[2] Its primary application lies in its use as an internal standard or tracer in analytical studies, particularly in mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The predictable mass shift due to deuterium incorporation allows for precise quantification and identification of its non-deuterated counterpart in complex biological matrices.
In drug development, deuterated compounds are used in metabolic studies to track the fate of a drug molecule. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes alter the rate of metabolism (a phenomenon known as the kinetic isotope effect). This property can be exploited to develop drugs with improved pharmacokinetic profiles.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of deuterated pyrrole and the concept of isotopic labeling in research.
References
- 1. Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article) | ETDEWEB [osti.gov]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Spectroscopic Profile of Pyrrole-2,3,4,5-d4: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Pyrrole-2,3,4,5-d4, a deuterated isotopologue of pyrrole. This document is intended for researchers, scientists, and professionals in drug development and other fields who utilize deuterated compounds for mechanistic studies, as internal standards, or to alter metabolic profiles.
Spectroscopic Data Summary
The following tables summarize the available and theoretical spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
In ¹H NMR spectroscopy, deuterium is silent. Therefore, the spectrum of this compound is expected to show a single resonance corresponding to the N-H proton. The signals from the carbon-bound protons will be absent due to deuteration.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.0 - 8.2 | Broad Singlet | N-H |
Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will show two resonances for the two sets of equivalent deuterated carbons. The signals will be triplets due to coupling with deuterium (spin I = 1), following the 2nI+1 rule where n=1.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~118 | Triplet | C2/C5-D |
| ~108 | Triplet | C3/C4-D |
Note: The exact chemical shifts may vary slightly from the non-deuterated analogue due to isotopic effects.
²H NMR (Deuterium NMR)
A deuterium NMR spectrum would show two distinct resonances corresponding to the two different chemical environments of the deuterium atoms.
| Chemical Shift (δ) ppm | Assignment |
| ~6.7 | C2/C5-D |
| ~6.2 | C3/C4-D |
Infrared (IR) Spectroscopy
The vibrational spectrum of this compound has been studied, and the key absorption bands are presented below. The data is based on the seminal work of Lord and Miller (1942) on the vibrational spectra of pyrrole and its deuterium derivatives.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H Stretch |
| ~2300-2400 | Medium | C-D Stretch |
| ~1400-1500 | Strong | Ring Stretching |
| ~900-1000 | Strong | C-D Bending |
Mass Spectrometry (MS)
Experimental mass spectral data for this compound is not widely available. However, the mass spectrum of the closely related Pyrrole-d5 provides a reliable reference for the expected fragmentation pattern. The molecular ion peak for this compound is expected at m/z 71.
| m/z | Relative Intensity (%) | Assignment |
| 71 | High | [M]⁺ (Molecular Ion) |
| 43 | Medium | [M - C₂D₂]⁺ |
| 42 | Medium | [M - HCN - D]⁺ |
| 28 | High | [DCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-150 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of neat this compound between two polished salt plates (e.g., NaCl or KBr).
-
Sample Preparation (Solution): Dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄) and place the solution in a liquid IR cell.
-
Data Acquisition:
-
Record a background spectrum of the salt plates or the solvent-filled cell.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion. For EI, a standard electron energy of 70 eV is typically used.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 10-100).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
An In-depth Technical Guide to the Health and Safety of Pyrrole-2,3,4,5-d4
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Physical Properties
Pyrrole-2,3,4,5-d4 is a deuterated isotopologue of pyrrole, a five-membered aromatic heterocyclic organic compound. The deuterium labeling makes it a valuable tool in various research applications, including mechanistic studies and as an internal standard in mass spectrometry.
Table 1: Physical and Chemical Properties of Pyrrole (Non-deuterated)
| Property | Value |
| CAS Number | 109-97-7[1][2] |
| Molecular Formula | C₄H₅N[2] |
| Molecular Weight | 67.09 g/mol [2] |
| Appearance | Colorless to yellow or brown liquid |
| Boiling Point | 129-131 °C (264-268 °F) |
| Melting Point | -23 °C (-9 °F) |
| Flash Point | 39 °C (102 °F) - Flammable Liquid[1] |
| Solubility | Sparingly soluble in water; soluble in ether and alcohol[3] |
Note: The physical properties of this compound are expected to be very similar to those of non-deuterated pyrrole.
Hazard Identification and Classification
Pyrrole is classified as a hazardous substance. The primary hazards associated with pyrrole, and by extension this compound, are its flammability, toxicity, and potential for causing serious eye damage.
Table 2: GHS Hazard Classification for Pyrrole
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[4] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[4] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[4] |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life |
Signal Word: Danger
Hazard Pictograms:
Toxicology and Health Effects
Detailed toxicological data for this compound is not available. The information below is based on studies of pyrrole and its derivatives.
Acute Effects:
-
Oral: Toxic if swallowed[4]. Ingestion can lead to immediate adverse health effects.
-
Inhalation: Harmful if inhaled[4]. Vapors may cause respiratory tract irritation.
-
Eye Contact: Causes serious eye damage[4]. Contact can result in irreversible eye injury.
-
Skin Contact: May cause skin irritation.
Chronic Effects: No specific data on the long-term effects of exposure to this compound is available. For some pyrrole derivatives, studies have indicated potential for organ-specific toxicity with repeated or prolonged exposure.
Table 3: Acute Toxicity Data for Pyrrole (Non-deuterated)
| Route | Species | Value |
| LD50 Oral | Rat | 137 mg/kg |
| LC50 Inhalation | Rat | 1.03 mg/l, 4 h |
This data is for non-deuterated pyrrole and should be used as an estimate for this compound.
Experimental Protocols and Handling Procedures
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
General Laboratory Safety Workflow
The following diagram outlines a general workflow for safely handling this compound in a laboratory setting.
References
A Technical Guide to Deuterium Labeling of Pyrrole Compounds for Researchers and Drug Development Professionals
Introduction
Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and functional materials. The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into pyrrole-containing molecules has emerged as a powerful tool in drug discovery and development. Deuteration can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates by influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, leading to enhanced metabolic stability and potentially lower required doses.[1] Furthermore, deuterated compounds are invaluable as internal standards in quantitative mass spectrometry assays for metabolite identification and quantification.[1]
This in-depth technical guide provides a comprehensive overview of the core methodologies for deuterium labeling of pyrrole compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and visual representations of key processes to facilitate the practical application of these techniques.
Core Methodologies for Deuterium Labeling
The introduction of deuterium into pyrrole rings can be broadly categorized into two main strategies: direct hydrogen-deuterium exchange (HDE) on a pre-existing pyrrole scaffold and the de novo synthesis of the pyrrole ring using deuterated precursors.
Hydrogen-Deuterium Exchange (HDE) Methods
HDE represents a versatile and atom-economical approach for late-stage deuteration, where hydrogen atoms on the pyrrole ring are directly swapped for deuterium atoms from a deuterium source. This can be achieved under acidic, basic, or metal-catalyzed conditions.
Acid-catalyzed HDE is a classical method that leverages the electrophilic nature of the pyrrole ring. The reaction proceeds via protonation (or deuteration) of the ring, followed by the loss of a proton, leading to deuterium incorporation.
-
Experimental Protocol: Acid-Catalyzed Deuteration of Calix[2]pyrrole [1]
-
Materials: Calix[2]pyrrole, deuterated water (D₂O), deuterated chloroform (CDCl₃), and 98% sulfuric acid (H₂SO₄).
-
Procedure: To a solution of calix[2]pyrrole in CDCl₃, add D₂O and a catalytic amount of 98% H₂SO₄. Stir the mixture at room temperature.
-
Work-up and Analysis: After the reaction, the organic layer is separated, dried, and concentrated. The level of deuterium incorporation is determined by ¹H NMR and mass spectrometry.
-
Quantitative Data: This method has been shown to achieve over 90% deuterium incorporation at the β-pyrrolic positions of calix[2]pyrrole.[1]
-
Base-catalyzed HDE involves the deprotonation of the pyrrole ring to generate a carbanionic intermediate, which is then quenched with a deuterium source. This method is particularly effective for acidic protons on the pyrrole ring.
-
Experimental Protocol: Base-Catalyzed Deuteration of Pyrrole Derivatives [2]
-
Materials: Pyrrole derivative, deuterated water (D₂O), and a suitable base (e.g., potassium carbonate).
-
Procedure: The pyrrole derivative is heated with D₂O in the presence of a base in a sealed system at temperatures above 423 K.
-
Work-up and Analysis: After cooling, the product is extracted and purified. Deuterium incorporation is quantified by ¹H NMR and mass spectrometry.[2]
-
Transition metal catalysts, particularly those based on iridium and rhodium, have revolutionized HDE by offering high selectivity and efficiency under mild conditions. These methods often employ directing groups to achieve site-selective deuteration.
-
Experimental Protocol: Iridium-Catalyzed C2-Deuteration of N-Acylpyrrole [3][4]
-
Catalyst System: [(COD)Ir(IMes)(PPh₃)]PF₆ (COD = 1,5-cyclooctadiene, IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).
-
Deuterium Source: Deuterium gas (D₂).
-
Procedure: The N-acylpyrrole substrate is dissolved in a suitable solvent (e.g., dichloromethane) in the presence of the iridium catalyst under an atmosphere of deuterium gas. The reaction is typically stirred at room temperature.
-
Work-up and Analysis: The solvent is removed, and the residue is purified by chromatography. The position and extent of deuteration are determined by ¹H NMR and mass spectrometry.
-
Quantitative Data: High levels of deuterium incorporation can be achieved at the C2 position of the pyrrole ring.[3][4] The use of a directing group, such as an N-acyl group, is crucial for selectivity.[3]
-
-
Rhodaelectro-Catalyzed C-H Activation and Deuteration An emerging technique involves the use of rhodium catalysts in an electrochemical setup for C-H activation and subsequent deuteration. An H/D exchange experiment has demonstrated significant deuterium incorporation in a system for synthesizing pyrroles from enamides.[5][6]
Synthesis of Deuterated Pyrroles from Deuterated Precursors
This strategy involves constructing the pyrrole ring from starting materials that already contain deuterium at the desired positions. This approach offers precise control over the location of the deuterium labels. Several classical pyrrole syntheses can be adapted for this purpose.
The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. By using deuterated 1,4-dicarbonyl compounds or a deuterated amine, deuterated pyrroles can be synthesized. This method is notably used in the industrial synthesis of the pyrrole core of atorvastatin.
-
Conceptual Workflow:
Caption: Paal-Knorr synthesis of deuterated pyrroles.
The Clauson-Kaas synthesis involves the reaction of 2,5-dialkoxytetrahydrofurans with primary amines to form N-substituted pyrroles. Using deuterated 2,5-dialkoxytetrahydrofurans or deuterated amines allows for the preparation of specifically labeled pyrroles.
The Hantzsch synthesis provides a route to pyrroles from α-haloketones, β-ketoesters, and ammonia or a primary amine. The use of deuterated starting materials in this multi-component reaction enables the synthesis of deuterated pyrrole derivatives.
Quantitative Data Summary
The following tables summarize the quantitative data for various deuterium labeling methods for pyrrole compounds, allowing for easy comparison of their efficacy.
Table 1: Hydrogen-Deuterium Exchange Methods
| Method | Substrate | Catalyst/Reagent | Deuterium Source | Position of Deuteration | Deuterium Incorporation (%) | Reference |
| Acid-Catalyzed | Calix[2]pyrrole | H₂SO₄ | D₂O/CDCl₃ | β-pyrrolic | >90 | [1] |
| Base-Catalyzed | Pyrrole derivatives | K₂CO₃ | D₂O | Ring C-H | Not specified | [2] |
| Iridium-Catalyzed | N-acetylindole | [(COD)Ir(IMes)(PPh₃)]PF₆ | D₂ | C2 | 94 | [7] |
| Iridium-Catalyzed | N-pivaloylindole | [(COD)Ir(IMes)(PPh₃)]PF₆ | D₂ | C2 | 82 | [3][4] |
Table 2: Synthesis of Deuterated Pyrroles (Conceptual)
| Synthesis | Deuterated Precursor(s) | Expected Product | Key Advantage |
| Paal-Knorr | Deuterated 1,4-dicarbonyl | Specifically deuterated pyrrole | High control over label position |
| Clauson-Kaas | Deuterated 2,5-dialkoxytetrahydrofuran | Specifically deuterated N-substituted pyrrole | Access to N-substituted pyrroles |
| Hantzsch | Deuterated α-haloketone and/or β-ketoester | Specifically deuterated polysubstituted pyrrole | High degree of substitution possible |
Experimental Workflows and Logical Relationships
Visualizing the experimental workflows and the logic behind the application of deuterated pyrroles is crucial for understanding their utility.
General Workflow for Metal-Catalyzed HDE
The following diagram illustrates a typical workflow for the deuterium labeling of a pyrrole-containing drug candidate using a metal-catalyzed HDE reaction.
Caption: Workflow for metal-catalyzed deuteration and analysis.
Application in Metabolic Pathway Elucidation
Deuterated pyrrole compounds are instrumental in tracing the metabolic fate of drugs. The distinct mass shift introduced by deuterium allows for the unambiguous identification of drug-related metabolites in complex biological matrices.
Caption: Use of deuterated pyrroles in metabolic studies.
Conclusion
The deuterium labeling of pyrrole compounds is a critical technology in modern drug discovery and development. This guide has outlined the principal methodologies, including hydrogen-deuterium exchange and de novo synthesis, providing detailed protocols and comparative data to aid in the selection of the most appropriate strategy. The ability to selectively introduce deuterium into the pyrrole nucleus offers a powerful means to modulate drug metabolism, enhance pharmacokinetic profiles, and facilitate detailed metabolic studies. As catalytic systems and synthetic methods continue to advance, the precision and efficiency of pyrrole deuteration will undoubtedly improve, further expanding its impact on the development of safer and more effective medicines.
References
- 1. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch Pyrrole Synthesis [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Crucial Role of Pyrrole Derivatives: From Nature's Pigments to Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a simple five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of naturally occurring and synthetically important molecules. These compounds, known as pyrrole derivatives, are ubiquitous in the biological world, playing critical roles in essential life processes such as photosynthesis and oxygen transport. Their diverse biological activities have also positioned them as a fertile ground for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence and biosynthesis of key pyrrole derivatives, supplemented with quantitative data, detailed experimental protocols, and visual representations of their intricate biosynthetic pathways.
Natural Occurrence of Pyrrole Derivatives
Pyrrole derivatives are found in a wide range of organisms, from microorganisms to plants and animals. Their structural diversity is mirrored by their functional versatility, encompassing pigments, cofactors, and signaling molecules.
Porphyrins: The Colors of Life
Porphyrins are macrocyclic compounds formed by four modified pyrrole subunits. Their ability to chelate metal ions is central to their biological function.
-
Heme: This iron-containing porphyrin is the prosthetic group of hemoglobin and myoglobin, responsible for oxygen transport in the blood and muscle tissue, respectively.[1] It is also a key component of cytochromes, which are essential for cellular respiration.[1] Heme is biosynthesized in both the bone marrow and the liver.[1] The concentration of heme-binding proteins in various mouse tissues has been found to range from 0.2% to 0.54% of the total soluble protein, with the liver containing the highest concentration.
-
Chlorophyll: As the primary photosynthetic pigment in plants, algae, and cyanobacteria, chlorophyll captures light energy to drive the synthesis of organic compounds.[2] This magnesium-containing porphyrin derivative is responsible for the green color of plants. The chlorophyll content can vary significantly between different plant species and even between young and adult leaves of the same plant.[3]
Bile Pigments: Products of Heme Catabolism
Bile pigments are linear tetrapyrroles that are formed during the degradation of heme.[4] In mammals, the primary bile pigments are biliverdin and bilirubin, which are excreted in bile and contribute to its color.[5][6]
Prodiginines: Microbial Pigments with Potent Bioactivity
Prodiginines are a family of red-pigmented tripyrrolic alkaloids produced by various bacteria, most notably Serratia marcescens and some Streptomyces species.[7] These compounds have garnered significant interest due to their broad range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[7][8]
Pyrroloquinoline Quinone (PQQ): A Bacterial Redox Cofactor
Pyrroloquinoline quinone (PQQ) is a redox cofactor for several bacterial dehydrogenases.[9][10] It is synthesized from the amino acids glutamate and tyrosine.[8][10][11] While produced by prokaryotes, PQQ has been shown to have beneficial effects in other organisms as well.[12]
Quantitative Data on Pyrrole Derivatives
The following tables summarize quantitative data regarding the natural abundance and production yields of selected pyrrole derivatives.
Table 1: Microbial Production of Prodigiosin
| Producing Organism | Carbon Source/Medium | Yield (mg/L or g/L) | Reference |
| Serratia marcescens | Glucose | 5 mg/L | [12] |
| Serratia marcescens | Ethanol | 3,000 mg/L | [12] |
| Serratia marcescens | Sesame seed broth | 16,680 mg/L | [12] |
| Serratia marcescens | Peanut seed broth | 38,750 mg/L | [12] |
| Serratia marcescens UCP 1549 | Cassava wastewater (6%) + Mannitol (2%) | 49.5 g/L | [12] |
| Serratia marcescens | Peptone glycerol medium + 1% Huangshui | 48,341 mg/L | [11] |
| Serratia marcescens | Optimized medium (Box-Behnken design) | 2142.75 ± 12.55 mg/L | [11] |
| Serratia marcescens | Casein | 4,280 mg/L | [12] |
Table 2: Chlorophyll Content in Various Plant Species
| Plant Species | Family | Chlorophyll a (mg/g tissue) | Chlorophyll b (mg/g tissue) | Total Chlorophyll (mg/g tissue) | Reference |
| Catharanthus roseus (white) | Apocynaceae | 24.44 | - | 33.743 | [13] |
| Phaseolus vulgaris | Fabaceae | - | 11.837 | - | [13] |
| Senna siamea | Fabaceae | 0.610 | - | - | [13] |
| Sphagneticola trilobata | Asteraceae | - | 0.315 | - | [13] |
| Cajanus cajan | Fabaceae | - | - | 1.085 | [13] |
| Polygonum posumber | - | 16.977 µg/ml | 7.524 µg/ml | - | [14] |
| Hibiscus cannabinus | - | 0.102 µg/ml | 0.336 µg/ml | - | [14] |
| Mangifera indica (adult leaf) | - | 19.28 | 13.72 | - | [3] |
| Prunus dulcis (adult leaf) | - | 14.24 | 12.19 | - | [3] |
| Hibiscus rosa-sinensis (young leaf) | - | 19.60 | 12.87 | - | [3] |
Biosynthesis of Pyrrole Derivatives
The biosynthetic pathways of pyrrole derivatives are complex and often involve multiple enzymatic steps. Understanding these pathways is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable compounds.
Heme Biosynthesis
The biosynthesis of heme, also known as porphyrin synthesis, is a highly conserved pathway across biology.[1] In humans, this pathway primarily serves to produce heme.[1] The process begins in the mitochondria with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), a reaction catalyzed by ALA synthase.[13][15] Subsequent steps occur in both the cytoplasm and mitochondria, culminating in the insertion of iron into protoporphyrin IX to form heme.[15]
Caption: The biosynthetic pathway of heme, starting from glycine and succinyl-CoA.
Prodigiosin Biosynthesis
The biosynthesis of the tripyrrole pigment prodigiosin is a bifurcated process where two different pyrrole precursors are synthesized independently and then condensed. In Serratia marcescens, the pathway involves the synthesis of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-n-amyl-pyrrole (MAP).
Caption: The bifurcated biosynthetic pathway of prodigiosin.
Pyrroloquinoline Quinone (PQQ) Biosynthesis
The biosynthesis of PQQ is a complex process that requires the expression of six genes, designated pqqA-F.[8][9][10][11] The precursor for PQQ is a small peptide, PqqA, which contains conserved glutamate and tyrosine residues.[8][10][11][12] The pathway involves a series of enzymatic reactions that modify these amino acid residues to form the final tricyclic quinone structure.[8][11]
Caption: The biosynthetic pathway of pyrroloquinoline quinone (PQQ).
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of pyrrole derivatives.
Extraction and Purification of Prodigiosin
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., Serratia marcescens) to pellet the cells.
-
Extraction: Extract the pigment from the cell pellet using an organic solvent such as acidified methanol or ethanol.[9][10] The mixture is typically agitated and then centrifuged to separate the pigment-containing supernatant.
-
Purification: The crude extract can be purified using chromatographic techniques.
-
Thin-Layer Chromatography (TLC): Use silica gel plates with a solvent system such as methanol:ethyl acetate:chloroform (e.g., 6:3:1 v/v/v) to separate the prodigiosin.[9] The Rf value can be used for identification.
-
Column Chromatography: A silica gel column can be used for larger-scale purification, eluting with a suitable solvent gradient.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and can be used for both analytical and preparative purposes.
-
Characterization of Prodigiosin
-
UV-Visible Spectroscopy: Prodigiosin exhibits a characteristic absorption maximum (λmax) in the visible region, typically around 530-535 nm in methanol.[8][16]
-
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis can be used to identify the functional groups present in the prodigiosin molecule.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of prodigiosin (typically around 323 m/z).[8][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the detailed chemical structure of the purified pigment.
Isolation and Quantification of Porphyrins
-
Extraction: Porphyrins can be extracted from biological samples (e.g., cells, tissues) using a solvent system, often followed by acidification to facilitate extraction.
-
Purification and Quantification by HPLC: High-performance liquid chromatography is a standard method for separating and quantifying different porphyrin species.[1][17]
-
Column: A C18 reverse-phase column is commonly used.[1]
-
Mobile Phase: A gradient of solvents, such as acetonitrile and ammonium acetate buffer, is typically employed.[1]
-
Detection: Porphyrins can be detected by their strong absorbance in the Soret band region (around 400 nm).[1]
-
Quantification: Commercially available porphyrin standards are used to create calibration curves for accurate quantification.[1]
-
Measurement of Heme Synthesis Levels
A common method to measure the rate of heme synthesis in mammalian cells involves the use of a radiolabeled precursor, [14C]5-aminolevulinic acid ([14C]5-ALA).[7][18][19]
-
Cell Culture and Labeling: Mammalian cells are cultured to a desired confluency and then incubated with [14C]5-ALA for a specific period.[19]
-
Heme Extraction: After incubation, the cells are lysed, and heme is extracted using a solvent mixture (e.g., ethyl acetate:acetic acid).
-
Quantification of Radioactivity: The amount of radioactivity incorporated into the extracted heme is measured using a scintillation counter.[19]
-
Normalization: The measured radioactivity is typically normalized to the total protein content of the cell lysate to allow for comparison between different samples.[19]
Analysis of Bile Pigments
Various analytical techniques are employed for the identification and quantification of bile acids and pigments in biological samples.
-
Spectrophotometry: Simple and rapid methods for the determination of total and free bilirubin in serum are based on their absorbance at specific wavelengths.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying individual bile acids and their conjugates.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques provide high sensitivity and specificity for the identification and quantification of a wide range of bile acids.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that can be used for the structural elucidation and quantification of bile acids with minimal sample preparation.[20]
Conclusion
The study of the natural occurrence and biosynthesis of pyrrole derivatives continues to be a vibrant and important area of research. From their fundamental roles in biological processes to their potential as therapeutic agents, these fascinating molecules offer a wealth of opportunities for scientific discovery and innovation. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the rich chemistry and biology of pyrrole derivatives. The continued investigation into their biosynthetic pathways will undoubtedly pave the way for the development of novel strategies for the production and application of these valuable natural products.
References
- 1. Porphyrin extraction and quantification [bio-protocol.org]
- 2. academic.oup.com [academic.oup.com]
- 3. environmentaljournal.org [environmentaljournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Heme Synthesis Levels in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsr.net [ijsr.net]
- 10. Statistical Optimization and Characterization of Prodigiosin from a Marine Serratia rubidaea RAM_Alex - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phytojournal.com [phytojournal.com]
- 14. ijpbs.com [ijpbs.com]
- 15. researchgate.net [researchgate.net]
- 16. rjlbpcs.com [rjlbpcs.com]
- 17. An improved method for isolation and purification of sedimentary porphyrins by high-performance liquid chromatography for compound-specific isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Heme Synthesis Levels in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Pyrrole-Containing Pharmaceuticals using Pyrrole-2,3,4,5-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of a model pyrrole-containing analyte in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Pyrrole-2,3,4,5-d4, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is suitable for pharmacokinetic studies and other applications in drug development requiring precise quantification of pyrrole-containing compounds.
Introduction
Pyrrole scaffolds are integral to a wide array of biologically active compounds and pharmaceuticals. Accurate quantification of these compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, offering high specificity and accuracy. A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is ideal for correcting variability in sample extraction and matrix effects. This compound is an excellent SIL-IS for the analysis of compounds containing a pyrrole moiety due to its chemical similarity and mass shift, which allows for clear differentiation from the unlabeled analyte in the mass spectrometer.
Experimental
Materials and Reagents
-
Analyte: Model Pyrrole Compound (e.g., a fictional drug "Pyrrolix")
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water
-
Matrix: Human Plasma (K2-EDTA)
-
Equipment: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma.
-
Spiking: 50 µL of human plasma was spiked with 10 µL of this compound internal standard working solution (50 ng/mL in 50% methanol).
-
Precipitation: 200 µL of acetonitrile was added to the plasma sample to precipitate proteins.
-
Vortexing: The samples were vortexed for 1 minute to ensure thorough mixing.
-
Centrifugation: The samples were centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: 150 µL of the supernatant was transferred to a clean autosampler vial.
-
Injection: 5 µL of the supernatant was injected into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimized for the specific instrument.
-
MRM Transitions:
-
Analyte (Pyrrolix): Q1 m/z [M+H]+ → Q3 m/z [Fragment ion]+
-
Internal Standard (this compound): Q1 m/z [M+H]+ → Q3 m/z [Fragment ion]+
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of the model pyrrole analyte in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects, leading to high precision and accuracy.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (%RE) | Within ± 9.0% |
| Matrix Effect | Minimal, compensated by IS |
| Recovery | > 85% |
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the model pyrrole analyte and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution in 50% methanol.
Protocol 2: Sample Analysis Workflow
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (50 ng/mL) to all tubes except for the blank matrix samples.
-
Add 200 µL of cold acetonitrile to all tubes.
-
Vortex each tube for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to autosampler vials.
-
Place the vials in the autosampler and run the LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the quantification of a pyrrole-containing analyte.
Caption: Hypothetical signaling pathway inhibited by the model pyrrole analyte.
Conclusion
This application note presents a reliable and validated LC-MS/MS method for the quantification of a model pyrrole-containing compound in human plasma. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required in regulated bioanalysis. The described protocols and methodologies can be adapted for the analysis of other pyrrole-containing molecules in various biological matrices, supporting drug development from discovery to clinical trials.
Application Note: Pyrrole-2,3,4,5-d4 for Quantitative Proteomics
Introduction
Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance. Among the various methods, metabolic labeling techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) offer high accuracy and reproducibility.[1] SILAC works by incorporating stable isotope-labeled amino acids into proteins in vivo, allowing for the direct comparison of protein levels between different cell populations.[1][2]
This document describes a novel, hypothetical application of Pyrrole-2,3,4,5-d4 as a metabolic labeling reagent for quantitative proteomics. The central hypothesis is that cultured cells can metabolize this compound into deuterated proline (d4-Proline), which is subsequently incorporated into newly synthesized proteins. This allows for the differentiation and relative quantification of proteomes from "light" (unlabeled) and "heavy" (d4-labeled) cell populations using mass spectrometry.
Principle of the Method
The proposed method is analogous to a SILAC experiment. Two populations of cells are cultured in media that are identical except for the addition of either unlabeled pyrrole (control, "light" condition) or this compound ("heavy" condition). It is hypothesized that the cells will process the deuterated pyrrole into d4-Proline. Proline biosynthesis in mammals typically starts from glutamate.[3][4] However, for this application, we propose a putative pathway where exogenous pyrrole is utilized for the synthesis of the proline ring.
After several cell doublings to ensure complete incorporation of the label, the cell populations are combined. Proteins are then extracted, digested into peptides, and analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). Peptides containing d4-Proline will exhibit a 4 Dalton mass shift for each proline residue compared to their unlabeled counterparts. The relative abundance of proteins between the two conditions can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Potential Advantages
-
Specificity: Provides a method for specifically labeling proline residues, which may offer advantages in studying proline-rich proteins or specific biological pathways.
-
Alternative to Arginine/Lysine Labeling: Offers an alternative to the canonical SILAC amino acids (arginine and lysine), which is useful for organisms with different amino acid auxotrophies or for specific experimental designs.
-
Multiplexing Potential: Could potentially be combined with other labeling methods for more complex, multiplexed experimental designs.
Hypothetical Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the proposed metabolic conversion of this compound and the overall experimental workflow.
Caption: Hypothetical metabolic pathway of this compound.
Caption: Quantitative proteomics workflow using Pyrrole-d4.
Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
Materials:
-
SILAC-grade DMEM or RPMI-1640, deficient in L-proline.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
Penicillin-Streptomycin solution.
-
This compound (≥98% isotopic purity).
-
L-Proline ("light").
-
Cell line of interest (e.g., HEK293, HeLa).
Procedure:
-
Prepare the "Light" and "Heavy" labeling media.
-
Light Medium: Reconstitute proline-free medium according to the manufacturer's instructions. Supplement with 10% dFBS, 1% Penicillin-Streptomycin, and the standard concentration of "light" L-Proline.
-
Heavy Medium: Reconstitute proline-free medium. Supplement with 10% dFBS, 1% Penicillin-Streptomycin, and this compound. Note: The optimal concentration of Pyrrole-d4 must be determined empirically to ensure efficient conversion to d4-Proline without cytotoxicity.
-
-
Adapt cells to the labeling media by passaging them for at least five cell doublings. This ensures >97% incorporation of the label.
-
Culture the "light" population (control) and the "heavy" population (experimental treatment) in their respective media.
-
After treatment, harvest both cell populations. Wash cells twice with ice-cold PBS to remove residual media.
-
Count the cells from each population and combine them at a 1:1 ratio for downstream processing. The mixed cell pellet can be stored at -80°C.
Protocol 2: Protein Extraction, Digestion, and LC-MS/MS Analysis
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Sequencing-grade modified Trypsin.
-
Ammonium Bicarbonate.
-
Formic Acid.
-
Acetonitrile.
-
C18 desalting spin columns.
-
High-resolution mass spectrometer (e.g., Orbitrap series) coupled to a nano-LC system.
Procedure:
-
Protein Extraction: Resuspend the combined cell pellet in lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Reduction and Alkylation: Take a defined amount of protein (e.g., 100 µg). Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes. Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes.
-
Tryptic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Peptide Desalting: Acidify the digest with formic acid. Desalt the peptides using C18 spin columns according to the manufacturer's protocol. Dry the eluted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis: Reconstitute the dried peptides in 0.1% formic acid. Analyze the sample using a standard data-dependent acquisition (DDA) method on a high-resolution mass spectrometer. Ensure the method includes a survey scan (MS1) with high resolution (>60,000) to resolve the isotopic pairs, followed by MS/MS scans of the most intense precursor ions for identification.
Protocol 3: Data Analysis
-
Use a proteomics software suite that supports SILAC-based quantification (e.g., MaxQuant, Proteome Discoverer).
-
In the software settings, define the metabolic labels. Specify Proline (+4.0251 Da) as the "heavy" label.
-
Process the raw mass spectrometry data. The software will perform peptide identification and quantification by calculating the area under the curve for the "light" and "heavy" peptide isotopic envelopes.
-
The output will be a list of identified proteins with their corresponding Heavy/Light (H/L) ratios, which represent the relative abundance change between the two conditions.
-
Perform statistical analysis to identify proteins with significant changes in abundance.
Hypothetical Quantitative Data
The table below presents simulated data from a hypothetical experiment comparing a drug-treated sample ("Heavy") to a vehicle control ("Light").
| Protein ID (UniProt) | Gene Name | Protein Name | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.11 | 0.005 | Upregulated |
| P08670 | VIM | Vimentin | 1.05 | 0.890 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.98 | 0.912 | Unchanged |
| Q06830 | TBB5 | Tubulin beta chain | 1.01 | 0.950 | Unchanged |
| P14618 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 0.45 | 0.002 | Downregulated |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.51 | 0.008 | Downregulated |
Table 1: Simulated Quantitative Proteomics Data. H/L Ratio represents the abundance of the protein in the treated sample relative to the control. A ratio > 1 indicates upregulation, while a ratio < 1 indicates downregulation. The p-value indicates the statistical significance of the change.
References
Application Notes and Protocols for Pyrrole-2,3,4,5-d4 in Kinetic Isotope Effect Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pyrrole-2,3,4,5-d4 for investigating the kinetic isotope effect (KIE) in the metabolism of pyrrole-containing compounds. The protocols detailed herein are designed to assist researchers in elucidating enzymatic reaction mechanisms, identifying rate-limiting steps, and predicting the metabolic fate of new chemical entities.
Introduction: The Role of Pyrrole Moieties and Metabolic Stability in Drug Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of therapeutic applications.[1][2][3] The metabolic stability of these compounds is a critical determinant of their pharmacokinetic profile, influencing their efficacy and safety.[4] Cytochrome P450 (CYP450) enzymes are the primary drivers of phase I metabolism for a vast number of pharmaceuticals, often through oxidation of C-H bonds.[5] Understanding the mechanism and rate of these metabolic transformations is paramount in drug development.
The Kinetic Isotope Effect (KIE) as a Mechanistic Probe
The kinetic isotope effect is a powerful tool for studying the rate-determining steps of chemical and enzymatic reactions.[6][7] It is defined as the ratio of the reaction rate of a compound with a lighter isotope (kL) to that of the same compound with a heavier isotope (kH) at the same position. For deuterium substitution, the KIE is expressed as kH/kD.
A primary KIE (typically kH/kD > 2) is observed when the C-H bond being cleaved is involved in the rate-limiting step of the reaction.[6] A smaller or absent KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not rate-determining. Therefore, comparing the metabolic rates of a pyrrole-containing drug and its deuterated analog, this compound, can provide invaluable insights into the metabolic pathway.
Application of this compound in Drug Metabolism Studies
The use of this compound in metabolic studies allows for the direct investigation of the role of C-H bond cleavage in the rate of metabolism of pyrrole-containing drug candidates. By replacing all four carbon-bound hydrogens with deuterium, any observed KIE can be attributed to the enzymatic processing of the pyrrole ring itself. This approach is particularly useful for probing CYP450-mediated oxidation, a common metabolic pathway for aromatic heterocycles.
A significant KIE would indicate that oxidation of the pyrrole ring is a rate-limiting step, which could have several implications for drug design:
-
Metabolic Switching: A slower oxidation of the deuterated pyrrole ring might lead to an increased metabolism at other sites of the molecule.[4]
-
Improved Pharmacokinetics: If the pyrrole ring is the primary site of metabolism, deuteration could slow down the overall clearance of the drug, potentially leading to improved bioavailability and a longer half-life.
-
Reduced Formation of Reactive Metabolites: In some cases, the oxidation of pyrrole rings can lead to the formation of reactive electrophilic intermediates. Slowing this process through deuteration could potentially reduce toxicity.
Experimental Protocols
Synthesis of this compound
Proposed Synthesis of this compound
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. The kinetic isotope effect in the search for deuterated drugs [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pyrrole-2,3,4,5-d4 as a Reference in NMR Spectroscopy
For researchers, scientists, and drug development professionals, accurate quantification of compounds is critical. In Nuclear Magnetic Resonance (NMR) spectroscopy, quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of substances. The choice of an appropriate internal standard is paramount for accurate and reproducible results. These application notes detail the use of Pyrrole-2,3,4,5-d4 as a reference standard in NMR spectroscopy, offering a novel approach for quantification in complex mixtures.
Introduction to this compound as a qNMR Reference
This compound is a deuterated analog of pyrrole, an aromatic heterocyclic organic compound. In ¹H NMR, the deuterium substitution at the 2, 3, 4, and 5 positions results in the absence of proton signals from the pyrrole ring, leaving only the signal from the N-H proton. This characteristic makes it a potentially excellent internal standard for qNMR in specific applications.
Key Advantages:
-
Simplified ¹H NMR Spectrum: The primary advantage of this compound is its simple ¹H NMR spectrum, which ideally shows a single peak for the N-H proton. This minimizes the chance of signal overlap with the analyte, a common challenge in the analysis of complex mixtures such as natural product extracts or reaction mixtures.
-
Chemical Inertness: Pyrrole is a relatively stable aromatic compound, making its deuterated form less likely to react with analytes in the sample.
-
Solubility: It is soluble in a wide range of common deuterated solvents used for NMR analysis.
Principle of qNMR:
Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known amount of a reference standard to the integral of an analyte, the concentration of the analyte can be precisely determined. For qNMR to be accurate, it's crucial to use a reference standard with high purity and signals that do not overlap with those of the analyte.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound as an internal standard for the quantification of an analyte in a sample.
2.1. Materials and Reagents
-
This compound (high purity, >98%)
-
Analyte of interest
-
Deuterated NMR solvent (e.g., Chloroform-d, Methanol-d4, DMSO-d6)
-
High-precision analytical balance
-
Volumetric flasks
-
Micropipettes
-
NMR tubes
2.2. Preparation of Stock Solutions
-
Reference Standard Stock Solution:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the chosen deuterated solvent (e.g., 1.0 mL) in a volumetric flask. This will be your stock solution with a known concentration.
-
-
Analyte Sample Preparation:
-
Accurately weigh a precise amount of the sample containing the analyte and dissolve it in a known volume of the same deuterated solvent.
-
2.3. NMR Sample Preparation for qNMR
-
In a clean NMR tube, add a precise volume of the analyte sample solution (e.g., 500 µL).
-
To the same NMR tube, add a precise volume of the this compound stock solution (e.g., 100 µL).
-
Vortex the NMR tube gently to ensure thorough mixing.
2.4. NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Acquire a standard ¹H NMR spectrum.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 of both the analyte and the reference standard) to ensure complete relaxation of all nuclei. A typical starting point is 30 seconds.
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).
-
Receiver Gain: Adjust the receiver gain to avoid signal clipping.
-
2.5. Data Processing and Quantification
-
Phase and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signal of the this compound N-H proton and a well-resolved signal of the analyte.
-
Calculation of Analyte Concentration: Use the following formula to calculate the concentration of the analyte:
Where:
-
C_analyte = Concentration of the analyte
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the integrated analyte signal
-
N_ref = Number of protons giving rise to the integrated reference signal (for this compound, this is 1 for the N-H proton)
-
I_ref = Integral of the reference (this compound) signal
-
C_ref = Concentration of the reference (this compound)
-
Data Presentation: Hypothetical Quantification of Quercetin
The following table illustrates a hypothetical quantification of Quercetin in a plant extract using this compound as an internal standard.
| Parameter | This compound (Reference) | Quercetin (Analyte) |
| Molecular Weight ( g/mol ) | 71.11 | 302.24 |
| Mass Weighed (mg) | 5.0 | 15.0 (extract) |
| Volume of Solvent (mL) | 1.0 | 1.0 |
| Concentration (mg/mL) | 5.0 | N/A |
| ¹H NMR Signal Used (ppm) | ~8.0 (N-H) | ~6.18 (H-6) |
| Number of Protons (N) | 1 | 1 |
| Integral Value (I) | 1.00 | 0.85 |
| Calculated Purity of Analyte in Extract (%) | N/A | 79.2% |
Note: This data is for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for quantitative NMR using an internal standard like this compound.
Caption: Workflow for qNMR using an internal standard.
Logical Relationship of qNMR Parameters
The accuracy of qNMR is dependent on several key experimental parameters. The following diagram illustrates their relationship.
Caption: Key parameters influencing qNMR accuracy.
Concluding Remarks
This compound presents a promising option as an internal standard for ¹H qNMR, particularly for analytes with complex spectra. Its simple, well-defined N-H signal in a relatively uncongested region of the spectrum can lead to more accurate and reliable quantification. As with any qNMR experiment, careful sample preparation and optimization of acquisition parameters are crucial for obtaining high-quality data. Researchers are encouraged to validate this method for their specific applications.
Application Notes and Protocols for Deuterated Standards in Environmental Contaminant Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the analysis of environmental contaminants, achieving accurate and precise quantification is paramount. The complexity of environmental matrices, such as water, soil, and biota, often leads to analytical challenges including matrix effects, analyte loss during sample preparation, and variations in instrument response. The use of deuterated internal standards in conjunction with mass spectrometry-based methods offers a robust solution to mitigate these issues. By mimicking the chemical and physical properties of the target analytes, these isotopically labeled standards provide a reliable means of correction for analytical variability, thereby enhancing data quality and confidence in the results.[1][2] This document provides detailed application notes and protocols for the use of deuterated standards in the analysis of various environmental contaminants.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., deuterated standard) to a sample prior to any sample preparation or analysis. The underlying principle is that the labeled standard will behave identically to the native analyte throughout the entire analytical process. By measuring the ratio of the signal from the native analyte to that of the labeled standard using a mass spectrometer, accurate quantification can be achieved, as this ratio remains constant regardless of analyte losses during sample processing or fluctuations in instrument performance.[3]
Application 1: Analysis of Pesticide Residues in Vegetable Matrix using QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[4][5][6][7] The incorporation of deuterated internal standards into the QuEChERS workflow significantly improves the accuracy and reliability of the results.[8]
Quantitative Data
| Analyte | Matrix | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Carbendazim | Lettuce | 10 | 95 | 4.5 |
| Imidacloprid | Tomato | 10 | 98 | 3.2 |
| Myclobutanil | Spinach | 10 | 92 | 6.8 |
| Tebuconazole | Bell Pepper | 10 | 97 | 5.1 |
| Metalaxyl | Cucumber | 10 | 94 | 4.9 |
Data is representative and compiled from typical performance of the method.
Experimental Protocol
1. Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the vegetable sample.
-
Homogenize the sample using a high-speed blender until a uniform consistency is achieved. To prevent the loss of volatile pesticides, it is recommended to use dry ice during homogenization.[7]
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the deuterated internal standard solution.
-
Cap the tube and shake vigorously for 1 minute.[5]
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[4]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a portion of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate). For matrices with high fat content, C18 may be added, and for those with high chlorophyll content, graphitized carbon black (GCB) is used.[4]
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Analysis:
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis.
-
The final extract is analyzed by a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode.
Experimental Workflow
Caption: QuEChERS workflow for pesticide analysis.
Application 2: Analysis of Volatile Organic Compounds (VOCs) in Water by Purge and Trap GC-MS
Purge and trap coupled with gas chromatography-mass spectrometry (GC-MS) is a standard method for the determination of volatile organic compounds (VOCs) in water samples. The use of deuterated internal standards is crucial for accurate quantification, as it corrects for variations in purging efficiency and instrument response.[9][10]
Quantitative Data
| Analyte | Matrix | Fortification Level (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (µg/L) |
| Benzene | Drinking Water | 5 | 102 | 3.8 | 0.1 |
| Toluene | Drinking Water | 5 | 99 | 4.1 | 0.1 |
| Ethylbenzene | Drinking Water | 5 | 101 | 3.5 | 0.1 |
| m,p-Xylene | Drinking Water | 10 | 98 | 4.5 | 0.2 |
| o-Xylene | Drinking Water | 5 | 99 | 4.2 | 0.1 |
| Chloroform | Drinking Water | 5 | 105 | 5.2 | 0.2 |
Data is representative and compiled from typical performance of the method.
Experimental Protocol
1. Sample Collection and Preservation:
-
Collect water samples in 40 mL vials with zero headspace.
-
Preserve the samples by acidification to a pH < 2 with hydrochloric acid.
-
Store at 4°C until analysis.
2. Purge and Trap Analysis:
-
Introduce a known volume of the water sample (e.g., 5 mL) into the purging vessel of the purge and trap system.
-
Add a known amount of the deuterated internal standard solution to the sample.
-
Purge the sample with an inert gas (e.g., helium or nitrogen) at a defined flow rate and for a specific duration (e.g., 40 mL/min for 11 minutes).
-
The purged VOCs are trapped on an adsorbent trap (e.g., Tenax®).
-
After purging, the trap is rapidly heated to desorb the VOCs onto the GC column.
3. GC-MS Analysis:
-
The desorbed VOCs are separated on a capillary GC column.
-
The separated compounds are detected by a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.
-
Quantification is performed by comparing the response of the native analyte to its corresponding deuterated internal standard.
Experimental Workflow
Caption: Purge and Trap GC-MS workflow for VOC analysis.
Application 3: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Water by LC-MS/MS (Based on EPA Method 1633)
EPA Method 1633 is a validated method for the analysis of 40 PFAS in various matrices, including water, soil, and biosolids. The method mandates the use of isotopically labeled internal standards for accurate quantification through isotope dilution.[11][12]
Quantitative Data
| Analyte | Matrix | Fortification Level (ng/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| PFOA | Wastewater | 20 | 97 | 5.0 |
| PFOS | Wastewater | 20 | 95 | 6.2 |
| PFHxS | Wastewater | 20 | 98 | 4.8 |
| PFNA | Wastewater | 20 | 96 | 5.5 |
| GenX | Wastewater | 20 | 92 | 7.1 |
Data is representative of the performance criteria outlined in EPA Method 1633.
Experimental Protocol
1. Sample Preparation:
-
Measure a specific volume of the water sample (e.g., 250 mL).
-
Fortify the sample with a known amount of the isotopically labeled internal standard mixture.
-
Adjust the sample pH if necessary.
2. Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange (WAX) SPE cartridge.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the PFAS from the cartridge with a suitable solvent (e.g., methanol with a small percentage of ammonium hydroxide).
3. Extract Concentration and Cleanup:
-
Concentrate the eluate to a smaller volume.
-
A cleanup step using graphitized carbon black (GCB) may be employed to remove co-extracted interferences.[12]
4. Analysis:
-
Bring the final extract to a known volume.
-
Analyze the extract by LC-MS/MS. Quantification is based on the relative response factor (RRF) of the native PFAS to its corresponding labeled internal standard.
Logical Relationship Diagram
Caption: Isotope dilution quantification logic.
Conclusion
The use of deuterated internal standards is a cornerstone of modern environmental contaminant analysis. As demonstrated in these application notes and protocols, their integration into analytical workflows for pesticides, VOCs, and PFAS leads to significant improvements in data quality, accuracy, and reliability. By compensating for matrix effects and variations in analytical conditions, deuterated standards enable researchers and scientists to generate defensible data that is crucial for environmental monitoring, risk assessment, and regulatory compliance.
References
- 1. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. measurlabs.com [measurlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Role of Pyrrole-2,3,4,5-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Pyrrole-2,3,4,5-d4 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies. The following sections detail its application, present hypothetical quantitative data, and provide an experimental protocol for its use in a bioanalytical method for a novel pyrrole-containing drug, "Pyrrolizine."
Introduction to Stable Isotope Labeled (SIL) Internal Standards in DMPK
In the realm of drug discovery and development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is paramount. These pharmacokinetic (PK) properties are often investigated using sensitive bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy and reliability of these methods are significantly enhanced by the use of an appropriate internal standard (IS).[1][2][3]
Stable isotope labeled (SIL) compounds, such as those incorporating deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are considered the gold standard for internal standards in LC-MS/MS-based bioanalysis.[1] By replacing hydrogen atoms with deuterium, as in this compound, the molecular weight of the compound is increased without significantly altering its physicochemical properties. This allows it to co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer, effectively compensating for variability in sample preparation, injection volume, and matrix effects.[1][2]
Application of this compound as an Internal Standard
This compound is a deuterated analog of pyrrole, a fundamental heterocyclic scaffold present in numerous pharmaceuticals. Its utility as an internal standard is particularly relevant for the quantitative analysis of drugs that feature a pyrrole moiety. For the purpose of these notes, we will consider a hypothetical drug, "Pyrrolizine," a novel kinase inhibitor with a substituted pyrrole core.
Key Advantages of Using this compound:
-
Co-elution with Analyte: Due to its structural similarity to the core of Pyrrolizine, this compound is expected to have a very similar retention time in reverse-phase liquid chromatography, ensuring it experiences the same matrix effects as the analyte.
-
Similar Ionization Efficiency: It will ionize similarly to the analyte in the mass spectrometer's ion source, allowing it to compensate for variations in ionization suppression or enhancement.
-
Mass Differentiation: The mass difference between Pyrrolizine and its deuterated counterpart allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference.
-
Commercial Availability: this compound is commercially available from various suppliers, facilitating its procurement for research purposes.
Experimental Workflow and Protocols
The following section outlines a typical experimental workflow for the quantification of Pyrrolizine in human plasma using this compound as an internal standard.
Experimental Workflow Diagram
Caption: Workflow for Pyrrolizine quantification in plasma.
Detailed Experimental Protocol
Objective: To quantify the concentration of Pyrrolizine in human plasma samples using a validated UPLC-MS/MS method with this compound as the internal standard.
Materials:
-
Pyrrolizine reference standard
-
This compound (Internal Standard)
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
96-well plates
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex Triple Quad 6500+)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Pyrrolizine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Working Solutions:
-
Calibration Standards: Serially dilute the Pyrrolizine stock solution with 50:50 methanol:water to prepare working standards for calibration curve points.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see UPLC conditions).
-
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Pyrrolizine: Q1 (Parent Ion) -> Q3 (Product Ion) - Hypothetical m/z values
-
This compound (as part of a hypothetical larger IS molecule structurally analogous to Pyrrolizine): Q1 (Parent Ion + 4 Da) -> Q3 (Product Ion) - Hypothetical m/z values
-
-
Optimize declustering potential, collision energy, and other MS parameters for both analyte and IS.
-
Data Presentation and Analysis
Quantitative data from the analysis should be presented in clear, structured tables. Below are examples of tables for a typical validation summary.
Calibration Curve Summary
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |
| 1 | 0.012 | 102.3 | 4.5 |
| 5 | 0.058 | 98.9 | 3.1 |
| 20 | 0.235 | 101.1 | 2.5 |
| 100 | 1.182 | 99.5 | 1.8 |
| 500 | 5.915 | 100.2 | 1.5 |
| 1000 | 11.850 | 99.8 | 1.2 |
A linear regression with 1/x² weighting should be applied.
Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day % Accuracy | Intra-day % CV | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day % Accuracy | Inter-day % CV |
| LLOQ | 1 | 1.03 | 103.0 | 5.2 | 1.05 | 105.0 | 6.8 |
| LQC | 3 | 2.95 | 98.3 | 4.1 | 3.02 | 100.7 | 5.5 |
| MQC | 80 | 81.2 | 101.5 | 2.8 | 79.6 | 99.5 | 3.9 |
| HQC | 800 | 790.4 | 98.8 | 2.1 | 805.6 | 100.7 | 3.1 |
Logical Relationships in Bioanalysis
The relationship between the analyte, internal standard, and the final calculated concentration is crucial for understanding the principles of this bioanalytical method.
Caption: Relationship of analyte, IS, and concentration.
Conclusion
This compound serves as an excellent internal standard for the quantification of pyrrole-containing drug candidates in complex biological matrices. Its use, as demonstrated in the hypothetical case of Pyrrolizine, allows for the development of robust, accurate, and precise bioanalytical methods essential for regulatory submissions and the successful progression of new chemical entities through the drug development pipeline. The protocols and data presented herein provide a foundational framework for researchers to implement similar strategies in their own DMPK studies.
References
Application Notes and Protocols for the Use of Pyrrole-2,3,4,5-d4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole and its derivatives are fundamental heterocyclic compounds integral to numerous biological processes. The pyrrole ring is a core component of essential biomolecules such as heme, chlorophyll, and vitamin B12.[1] In mammalian cells, the biosynthesis of heme involves the formation of the pyrrole-containing precursor, porphobilinogen (PBG). Dysregulation of the heme synthesis pathway is associated with a group of genetic disorders known as porphyrias. Therefore, the accurate quantification of PBG and other pyrrole-containing metabolites in cell culture models is crucial for research in hematology, oncology, and toxicology, as well as for the development of therapeutic agents targeting these pathways.
Stable isotope-labeled compounds are invaluable tools in modern analytical biochemistry, particularly in mass spectrometry-based metabolomics. They can be used as internal standards for precise and accurate quantification of endogenous metabolites, or as tracers to elucidate metabolic pathways. Pyrrole-2,3,4,5-d4 is a deuterated analog of pyrrole, making it a valuable tool for these applications.
These application notes provide detailed protocols for two primary uses of this compound in cell culture experiments:
-
As a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous porphobilinogen (PBG) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
As a metabolic tracer to investigate the potential incorporation of exogenous pyrrole into cellular metabolites.
Application 1: Quantification of Porphobilinogen (PBG) using this compound as an Internal Standard
Experimental Protocol
This protocol details the steps for quantifying PBG in adherent mammalian cell culture lysates using this compound as an internal standard.
1. Cell Culture and Treatment:
-
Seed adherent cells (e.g., HEK293, HepG2) in 6-well plates at a density of approximately 2 x 10^5 cells per well and culture overnight.
-
Treat the cells with the compound of interest or vehicle control for the desired duration.
2. Quenching of Metabolism and Metabolite Extraction:
-
Quenching: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the culture medium. Immediately place the plate on dry ice or in a freezer at -80°C for at least 20 minutes.[4][5]
-
Extraction:
-
Prepare a cold extraction solvent consisting of 80% methanol in water.
-
Add 500 µL of the cold extraction solvent containing a known concentration of this compound (e.g., 100 nM) to each well.
-
Incubate the plates at -20°C for 20 minutes to allow for cell lysis and protein precipitation.
-
Scrape the cells from the bottom of the wells using a cell scraper and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation on a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to retain and elute the polar PBG and this compound.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
PBG: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 227 -> 210).[4]
-
This compound: Determine the appropriate MRM transition for the deuterated standard.
-
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for both the endogenous PBG and the this compound internal standard.
-
Calculate the ratio of the PBG peak area to the this compound peak area for each sample.
-
Generate a standard curve using known concentrations of a PBG standard with a fixed concentration of the internal standard.
-
Determine the concentration of PBG in the cell lysates by interpolating the peak area ratios from the standard curve.
Data Presentation
Table 1: Hypothetical LC-MS/MS Data for PBG Quantification
| Sample | Treatment | PBG Peak Area | This compound Peak Area | Peak Area Ratio (PBG/IS) | Calculated PBG Concentration (µM) |
| 1 | Vehicle | 125,430 | 510,200 | 0.246 | 1.23 |
| 2 | Vehicle | 131,050 | 521,500 | 0.251 | 1.26 |
| 3 | Vehicle | 128,700 | 515,800 | 0.249 | 1.25 |
| 4 | Compound X | 255,600 | 508,900 | 0.502 | 2.51 |
| 5 | Compound X | 261,300 | 518,400 | 0.504 | 2.52 |
| 6 | Compound X | 258,900 | 512,100 | 0.505 | 2.53 |
Table 2: Standard Curve for PBG Quantification
| PBG Concentration (µM) | PBG Peak Area | IS Peak Area | Peak Area Ratio (PBG/IS) |
| 0.1 | 5,100 | 515,000 | 0.010 |
| 0.5 | 25,500 | 512,000 | 0.050 |
| 1.0 | 50,800 | 510,000 | 0.099 |
| 2.5 | 126,500 | 508,000 | 0.249 |
| 5.0 | 252,000 | 505,000 | 0.499 |
| 10.0 | 508,000 | 509,000 | 0.998 |
Visualization
Caption: Workflow for PBG quantification using this compound as an internal standard.
Application 2: Metabolic Tracing with this compound
Stable isotope tracing is a powerful technique to map metabolic pathways and determine the contribution of specific precursors to downstream metabolites. By introducing a labeled compound into the cell culture medium, its metabolic fate can be traced by detecting the incorporation of the isotope into other molecules. This protocol outlines a general approach to investigate if and how exogenous pyrrole is metabolized by mammalian cells.
Experimental Protocol
1. Cell Culture and Labeling:
-
Culture cells in a medium that is appropriate for metabolic studies, preferably using dialyzed fetal bovine serum to reduce background levels of small molecules.
-
Prepare a labeling medium by supplementing the culture medium with a known concentration of this compound (e.g., 100 µM).
-
Replace the normal culture medium with the labeling medium and incubate the cells for a defined period (e.g., 24 hours). The duration of labeling will depend on the anticipated rate of the metabolic pathway being investigated.
2. Sample Preparation:
-
Follow the same quenching and metabolite extraction procedure as described in Application 1, but without the addition of the internal standard in the extraction solvent.
3. LC-MS/MS Analysis:
-
Perform a full scan or targeted analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect potential deuterated metabolites.
-
Analyze the mass spectra for ions with mass shifts corresponding to the incorporation of deuterium atoms from this compound.
4. Data Analysis:
-
Compare the mass spectra of lysates from cells grown in the presence and absence of this compound.
-
Identify peaks that are present or have a different isotopic pattern in the labeled samples.
-
Use metabolomics software to analyze the data and putatively identify the deuterated metabolites based on their accurate mass and fragmentation patterns.
Data Presentation
Table 3: Hypothetical Mass Spectrometry Data for Metabolic Tracing
| Putative Metabolite | Unlabeled m/z | Labeled m/z (Observed) | Deuterium Atoms Incorporated |
| Porphobilinogen | 227.09 | 231.12 | 4 |
| Metabolite A | 150.05 | 154.08 | 4 |
| Metabolite B | 300.10 | 303.12 | 3 |
Visualization
Caption: Hypothetical metabolic fate of this compound in a cell.
Conclusion
This compound is a versatile tool for cell culture-based metabolic studies. As a stable isotope-labeled internal standard, it enables the accurate quantification of endogenous pyrrole-containing metabolites like porphobilinogen, which is essential for studying heme metabolism and related diseases. As a metabolic tracer, it can be used to explore the metabolic fate of exogenous pyrrole and potentially uncover novel metabolic pathways. The protocols provided here offer a robust framework for incorporating this compound into experimental designs for a wide range of research applications.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Quantitative measurement of porphobilinogen in urine by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heme - Wikipedia [en.wikipedia.org]
- 4. Direct Assay of Enzymes in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry. Porphobilinogen Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyrrole-2,3,4,5-d4 in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pyrrole-2,3,4,5-d4, a deuterated form of pyrrole, in materials science research. The substitution of hydrogen with deuterium atoms offers unique advantages in characterizing polymer structures, investigating reaction mechanisms, and potentially enhancing material properties. This document outlines key applications, experimental protocols, and data relevant to the use of this isotopic tracer in the development of advanced materials.
Applications of this compound in Materials Science
The unique properties of deuterium make this compound a valuable tool in several areas of materials science research:
-
Neutron Scattering Studies: The significant difference in the neutron scattering cross-section between hydrogen and deuterium makes this compound an ideal monomer for creating contrast in neutron scattering experiments. This allows for the detailed structural analysis of polypyrrole chains, including their conformation, aggregation, and orientation within a polymer matrix or thin film.
-
Vibrational Spectroscopy (FTIR/Raman): The mass difference between hydrogen and deuterium leads to a predictable isotopic shift in the vibrational frequencies of C-D bonds compared to C-H bonds. This allows for precise peak assignments in Fourier-transform infrared (FTIR) and Raman spectroscopy, aiding in the detailed analysis of polymer structure and bonding.
-
Kinetic Isotope Effect (KIE) Studies: The rate of chemical reactions involving the cleavage of a C-D bond is typically slower than that of a C-H bond. This phenomenon, known as the kinetic isotope effect, can be exploited to study the mechanisms of pyrrole polymerization and other reactions involving the pyrrole ring. By comparing the reaction rates of deuterated and non-deuterated pyrrole, researchers can gain insights into the rate-determining steps of the reaction.
-
Enhancing Material Stability: In some cases, the substitution of hydrogen with deuterium can lead to stronger C-D bonds, which may enhance the thermal and oxidative stability of the resulting polymer. This is an area of ongoing research with potential implications for the development of more durable organic electronic materials.
Quantitative Data Presentation
While direct comparative studies with extensive quantitative data for this compound versus its non-deuterated counterpart are not widely available in the public literature, the following tables provide representative data for non-deuterated polypyrrole (PPy) to serve as a baseline for comparison. The expected qualitative effects of deuteration are also noted.
Table 1: Electrical Conductivity of Polypyrrole
| Polymer | Dopant | Synthesis Method | Conductivity (S/cm) | Expected Effect of Deuteration |
| Polypyrrole (PPy) | p-toluenesulfonate | Electrochemical | 100 - 400 | Minimal to slight decrease |
| Polypyrrole (PPy) | Ferric Chloride (FeCl₃) | Chemical Oxidation | 10 - 100[1] | Minimal to slight decrease |
| Polypyrrole (PPy) | Dodecylbenzenesulfonic acid (DBSA) | Chemical Oxidation | 1 - 10 | Minimal to slight decrease |
Note: The electrical conductivity of conductive polymers is highly dependent on the dopant, synthesis conditions, and polymer morphology.
Table 2: Thermal Properties of Polypyrrole
| Property | Value | Expected Effect of Deuteration |
| Onset of Thermal Decomposition (TGA, in N₂) | ~250-300 °C | Potential increase in thermal stability |
| Glass Transition Temperature (Tg) | Not well-defined (amorphous polymer) | Minimal change |
Note: Thermal properties can vary significantly with the dopant and the degree of polymerization.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Synthesis of this compound via H/D Exchange
This protocol is based on the principle of acid-catalyzed hydrogen-deuterium exchange.
Materials:
-
Pyrrole
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyrrole and a 10-fold molar excess of deuterium oxide.
-
Catalyst Addition: Slowly add a catalytic amount of deuterated sulfuric acid (e.g., 1-2 mol%) to the mixture while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of the pyrrole ring.
-
Workup: After cooling to room temperature, neutralize the reaction mixture by the careful addition of a saturated solution of sodium bicarbonate in D₂O.
-
Extraction: Extract the deuterated pyrrole with anhydrous diethyl ether (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator at low temperature and pressure to yield this compound.
-
Characterization: Confirm the isotopic purity of the product using ¹H NMR and mass spectrometry.
Electrochemical Polymerization of Polypyrrole-d4 Thin Film
Materials:
-
This compound (monomer)
-
Lithium perchlorate (LiClO₄, electrolyte)
-
Acetonitrile (anhydrous, solvent)
-
Indium Tin Oxide (ITO) coated glass slides (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl electrode (reference electrode)
-
Electrochemical cell
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Monomer Solution Preparation: Add this compound to the electrolyte solution to a final concentration of 0.1 M.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the ITO slide as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.[2]
-
Degassing: Deoxygenate the monomer solution by bubbling with argon or nitrogen gas for at least 15 minutes.
-
Electropolymerization: Perform the electropolymerization by applying a constant potential (potentiostatic), typically between +0.6 V and +0.8 V vs. Ag/AgCl, or by cycling the potential (potentiodynamic). The thickness of the film can be controlled by the total charge passed.[2]
-
Washing: After polymerization, gently rinse the polypyrrole-d4 coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the film under a stream of nitrogen or in a vacuum oven at a low temperature.
Chemical Oxidative Polymerization of Polypyrrole-d4
Materials:
-
This compound (monomer)
-
Ferric chloride (FeCl₃, oxidant)
-
Methanol (solvent)
-
Beaker
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Monomer Solution: Dissolve this compound in methanol in a beaker with stirring.
-
Oxidant Solution: In a separate beaker, dissolve FeCl₃ in methanol. The molar ratio of FeCl₃ to pyrrole is typically between 2.2 and 2.5.
-
Polymerization: Slowly add the FeCl₃ solution to the stirring pyrrole solution at room temperature. A black precipitate of polypyrrole-d4 will form immediately.
-
Reaction Time: Continue stirring for 2-4 hours to ensure complete polymerization.
-
Isolation: Collect the black polypyrrole-d4 powder by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer powder extensively with methanol to remove residual oxidant and oligomers, followed by a final wash with deionized water.
-
Drying: Dry the polypyrrole-d4 powder in a vacuum oven at 60 °C overnight.
Characterization by ATR-FTIR Spectroscopy
Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Placement: Place the polypyrrole-d4 thin film (on its substrate) or a small amount of the powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the ATR clamp.
-
Spectrum Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Analysis: Analyze the resulting spectrum, paying close attention to the C-D stretching and bending vibrations, which will appear at lower wavenumbers compared to the C-H vibrations in non-deuterated polypyrrole.
Visualizations
Caption: Workflow for the synthesis and characterization of deuterated polypyrrole.
Caption: Key applications of this compound in materials science research.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrrole-2,3,4,5-d4
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Pyrrole-2,3,4,5-d4 synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is through hydrogen-deuterium (H/D) exchange. This is typically achieved by reacting pyrrole with a deuterium source, most commonly heavy water (D₂O), under acidic conditions. The choice of acid and its concentration are critical to the success of the synthesis.
Q2: Why is acid catalysis necessary for the deuteration of the pyrrole ring?
A2: Acid catalysis is essential to facilitate the electrophilic substitution of hydrogen atoms with deuterium on the pyrrole ring. Protonation (or deuteration) of the ring increases the reactivity of the carbon atoms towards electrophilic attack by deuterons (D⁺) from the deuterated acid and D₂O.
Q3: What are the primary challenges encountered during the synthesis of this compound?
A3: The primary challenge is the inherent sensitivity of pyrrole to acidic conditions, which can lead to oligomerization or polymerization, significantly reducing the yield of the desired deuterated monomer.[1] Controlling the reaction conditions, particularly the acidity (pH), is crucial to minimize these side reactions. Other challenges include achieving high levels of deuteration and purification of the final product.
Q4: How can I monitor the progress and success of the deuteration reaction?
A4: The most effective method for monitoring the reaction and confirming the final product's isotopic purity is Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR can be used to observe the disappearance of the signals corresponding to the pyrrole ring protons, providing a quantitative measure of the extent of deuteration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of this compound | 1. Oligomerization/Polymerization: The acidic conditions are too harsh, causing pyrrole to polymerize.[1] | - Use a weaker deuterated acid (e.g., deuterated acetic acid in D₂O).- If using a strong acid like D₂SO₄, ensure it is highly diluted (e.g., <0.1 N HCl in D₂O).[1]- Maintain a low reaction temperature to slow down the rate of polymerization. |
| 2. Incomplete Reaction: The reaction time or temperature is insufficient for complete H/D exchange. | - Increase the reaction time and monitor the progress using ¹H NMR.- Gently warm the reaction mixture, but be cautious of increasing polymerization. | |
| Incomplete Deuteration | 1. Insufficient Deuterium Source: The molar excess of D₂O and deuterated acid is too low. | - Increase the molar ratio of D₂O to pyrrole.- Ensure the deuterated acid used has a high isotopic purity. |
| 2. Inefficient Mixing: Poor mixing of the biphasic system (if applicable) can limit the H/D exchange at the interface. | - Use vigorous stirring to ensure a homogenous reaction mixture. | |
| Product is a dark, tar-like substance | Extensive Polymerization: The reaction conditions were far too acidic or the temperature was too high. | - Re-evaluate the entire experimental setup, focusing on the acid concentration and temperature control.- Consider a milder deuteration method. |
| Difficulty in Product Isolation | 1. Emulsion during work-up: The presence of polymeric byproducts can lead to the formation of a stable emulsion. | - Add a sufficient amount of a suitable organic solvent and brine to break the emulsion.- Centrifugation may also be effective. |
| 2. Co-distillation with byproducts: Low-molecular-weight oligomers may co-distill with the desired product. | - Purify the product using flash column chromatography on silica gel. |
Experimental Protocols
Protocol 1: Acid-Catalyzed H/D Exchange with Dilute Strong Acid
This protocol is based on the principle of using a dilute strong acid to achieve deuteration while minimizing polymerization.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine freshly distilled pyrrole with a 10-20 fold molar excess of heavy water (D₂O, 99.8 atom % D).
-
Acidification: Slowly add a solution of deuterated sulfuric acid (D₂SO₄) in D₂O to the reaction mixture to achieve a final concentration of approximately 0.1 N.
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots, extracting with an organic solvent, and analyzing by ¹H NMR.
-
Work-up: Once the reaction is complete (as determined by the disappearance of proton signals in the ¹H NMR spectrum), neutralize the reaction mixture by the careful addition of anhydrous sodium carbonate until the cessation of gas evolution.
-
Extraction: Extract the product with diethyl ether or dichloromethane.
-
Drying and Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation.
Protocol 2: H/D Exchange with a Weak Acid System
This method employs a weaker acid to provide a milder reaction environment, reducing the risk of oligomerization.[1]
-
Preparation: In a sealed tube, combine pyrrole with a mixture of deuterated acetic acid (CD₃COOD) and heavy water (D₂O). A typical ratio would be 1:5:20 (pyrrole:CD₃COOD:D₂O).
-
Reaction: Heat the sealed tube at a moderately elevated temperature (e.g., 50-70 °C) for 12-24 hours.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1 (neutralization, extraction, drying, and distillation/chromatography).
Quantitative Data Summary
The following table summarizes the expected outcomes based on the chosen reaction conditions. The yields are indicative and can be influenced by the precise experimental setup and scale.
| Catalyst System | Temperature | Typical Reaction Time | Expected Yield of this compound | Key Remarks |
| <0.1 N DCl in D₂O[1] | Room Temperature | 24-48 hours | High (>90%) | Low acid concentration is critical to prevent polymerization. |
| Deuterated Acetic Acid in D₂O[1] | 50-70 °C | 12-24 hours | Good to High (80-95%) | Milder conditions, but may require heating to achieve a reasonable reaction rate. |
| Strong deuterated acid (e.g., TFA-d)[1] | Room Temperature | Variable | Low (<20%) | High risk of significant oligomerization and low yield of the desired product.[1] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Preventing degradation of deuterated pyrrole during storage
This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of deuterated pyrrole to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is deuterated pyrrole and what are its common applications? Deuterated pyrrole is a form of pyrrole where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1][2] It is commonly used as a synthetic intermediate in the preparation of deuterated pharmaceuticals and other complex molecules.[3][4] It also serves as a standard in various analytical techniques, including NMR spectroscopy, to study molecular structures and reaction mechanisms.[2][5]
Q2: Why has my clear or pale yellow deuterated pyrrole turned dark yellow, brown, or black? The color change is a clear indicator of degradation.[6] Pyrrole and its deuterated analogues are susceptible to oxidative polymerization, a reaction often initiated by exposure to oxygen, light, and heat.[6][7][8][9] The dark-colored products are typically polypyrrole, a polymer that is no longer suitable for most high-purity applications.[7]
Q3: What are the ideal storage conditions for deuterated pyrrole? To maximize shelf life and maintain purity, deuterated pyrrole should be stored in a freezer at temperatures between -20°C and -80°C.[3][7] It is crucial to protect it from light and to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture.[7][10]
Q4: Can I freeze deuterated pyrrole? Yes, freezing is highly recommended. The melting point of pyrrole-d5 is approximately -23°C. Storing it in a frozen state significantly slows down the degradation processes, particularly polymerization.[7] Researchers have reported success storing distilled pyrrole at -80°C in small, sealed aliquots.[7]
Q5: How should I handle deuterated pyrrole upon opening a new bottle? To minimize contamination and degradation, it is best practice to work under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed Schlenk line). If possible, divide the contents into smaller, single-use aliquots in sealed glass vials.[7] This prevents the main stock from being repeatedly exposed to air and moisture. Always use clean, dry equipment.
Troubleshooting Guide
Q1: The color of my deuterated pyrrole has darkened. Can I still use it? A significant color change indicates that oxidation and polymerization have occurred.[6] The presence of these impurities can interfere with subsequent reactions and compromise the integrity of your experimental results. For applications requiring high purity, it is strongly recommended to discard the discolored material and use a fresh, properly stored sample.
Q2: I'm seeing unexpected peaks in the NMR spectrum of my sample. Could it be from deuterated pyrrole degradation? Yes, this is a strong possibility. Degradation can lead to various byproducts, including oligomers and ring-opened species, which will appear as unexpected signals in an NMR spectrum.[11][12] Additionally, be aware that pyrrole-containing compounds can sometimes react with deuterated solvents like DMSO-d6, especially in the presence of trace impurities, to form deuteromethylated artifacts.[13]
Q3: My polymerization experiments are giving inconsistent results or failing. Is the monomer quality a potential issue? Absolutely. The success of polymerization, particularly electropolymerization, is highly dependent on the purity of the monomer.[14] If the deuterated pyrrole has started to degrade or polymerize in the bottle, it will lead to poor quality polymer films, inconsistent reaction rates, and unreliable material properties.[9] Always start with a fresh, clear, and properly stored monomer for the best results.
Data Summary
Table 1: Recommended Storage Conditions for Deuterated Pyrrole
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C[3][7] | Slows polymerization and degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon)[7][10] | Prevents oxidation and moisture contamination. |
| Light Exposure | Protect from light (e.g., amber vial)[3][8] | Prevents light-induced degradation. |
| Container | Original glass container or small glass aliquots[7][15] | Ensures chemical compatibility and minimizes contamination. |
Table 2: Physical & Chemical Properties of Pyrrole-d5 (C₄D₅N)
| Property | Value |
| CAS Number | 18430-85-8 |
| Molecular Weight | 72.12 g/mol [5] |
| Boiling Point | 131 °C |
| Melting Point | -23 °C |
| Density | 1.115 g/mL at 25 °C |
| Appearance | Colorless to pale yellow liquid |
| Isotopic Purity | Typically ≥98 atom % D |
Experimental Protocols & Workflows
Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage
-
Preparation: Move the sealed manufacturer's bottle of deuterated pyrrole, appropriate-sized amber glass vials with screw caps, and a gas-tight syringe or cannula into an inert atmosphere glovebox.
-
Equilibration: Allow the bottle to reach the ambient temperature inside the glovebox before opening to prevent moisture condensation.
-
Aliquoting: Carefully open the main bottle. Using the gas-tight syringe or cannula, transfer the desired amounts of the clear liquid into the smaller vials.
-
Sealing: Tightly seal each vial. For extra protection, wrap the cap threads with parafilm.
-
Labeling: Clearly label each aliquot with the compound name, date, and concentration (if diluted).
-
Storage: Immediately place the labeled aliquots and the re-sealed main container into a freezer set to -20°C or lower.[3]
Protocol 2: Workflow for Assessing Purity Before Use
This protocol outlines a general workflow for checking the quality of deuterated pyrrole that has been in storage.
-
Visual Inspection: Retrieve an aliquot from the freezer. Allow it to thaw and reach room temperature. Visually inspect the liquid. It should be a colorless or very pale yellow, clear liquid. If it is dark yellow, orange, or brown, or if solids are present, degradation is likely, and the material should be discarded.[6]
-
Analytical Check (NMR): If the visual inspection is passed but there are still concerns, perform a quick analytical check.
-
Prepare a dilute sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Compare the spectrum to a reference spectrum of pure deuterated pyrrole. Look for the absence of significant impurity peaks or a broad baseline signal indicative of polymers.
-
-
Decision: If the material passes both visual and analytical checks, it can be used in the experiment. Otherwise, it should be discarded to ensure experimental reliability.
Visualizations
Caption: Troubleshooting workflow for assessing deuterated pyrrole quality.
Caption: Simplified degradation pathway of deuterated pyrrole.
References
- 1. youtube.com [youtube.com]
- 2. Foil A. Miller - Wikipedia [en.wikipedia.org]
- 3. Pyrrole (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-3192-1 [isotope.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. ukisotope.com [ukisotope.com]
- 11. Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formation of Trideuteromethylated Artifacts of Pyrrole-Containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Common impurities in commercial Pyrrole-2,3,4,5-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial Pyrrole-2,3,4,5-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial this compound?
A1: Commercial this compound can contain impurities arising from two main sources: degradation of the pyrrole ring and byproducts from its synthesis. The most prevalent impurities are typically:
-
Oxidation Products: Pyrrole and its deuterated analogues are susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities such as deuterated analogues of pyrrolinones, maleimide, and various polymeric peroxides.
-
Polymerization Products: In the presence of acid or light, pyrrole can polymerize to form dimers, trimers, and higher-order oligomers, often appearing as dark, resinous material.
-
Synthetic Byproducts: Depending on the synthetic route used for deuteration, residual starting materials or byproducts from side reactions may be present. For instance, in a Paal-Knorr type synthesis, incompletely cyclized intermediates or other condensation products could be impurities.
Q2: My once colorless this compound has turned yellow/brown. What causes this discoloration?
A2: The discoloration of this compound is a common issue caused by the formation of oxidation and polymerization products.[1] Exposure to oxygen and light accelerates these degradation processes, leading to the formation of chromophoric (color-producing) oligomers and oxidized species. To minimize discoloration, it is crucial to store the compound under an inert atmosphere, protected from light, and at a low temperature.
Q3: How can I detect impurities in my this compound sample?
A3: Several analytical techniques can be employed to detect and identify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass-to-charge ratio. It can effectively detect residual solvents, starting materials, and some degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are invaluable for identifying and quantifying impurities. The presence of unexpected signals or changes in the integration of the characteristic pyrrole peaks can indicate the presence of contaminants. For example, the appearance of signals in the aliphatic region may suggest over-reduction to pyrrolidine derivatives during synthesis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups associated with oxidation, such as carbonyl (C=O) stretches from pyrrolinone or maleimide impurities.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Unexpected Peaks in NMR Spectrum
-
Symptom: Your ¹H NMR spectrum of this compound shows peaks other than the residual proton signals expected for the deuterated compound and the solvent.
-
Possible Causes & Solutions:
| Potential Impurity | Characteristic ¹H NMR Signals (approximate) | Troubleshooting Steps |
| Partially Deuterated Pyrrole | Signals in the aromatic region (6.0-7.0 ppm) | The isotopic purity may be lower than specified. Confirm the isotopic enrichment with the supplier. For applications requiring very high deuteration levels, further deuteration may be necessary. |
| Pyrrolidinone-d4 derivatives | Broad signals in the 2.0-3.0 ppm and 4.0-5.0 ppm regions | This indicates oxidation. The sample should be purified by vacuum distillation. Ensure future storage is under an inert atmosphere and protected from light. |
| Pyrrole-d4 Oligomers/Polymers | Broad, poorly resolved signals in the aromatic and aliphatic regions. | Polymerization has occurred. Purify the monomer by vacuum distillation. Avoid contact with acidic surfaces and light. |
| Residual Solvents (e.g., from purification) | Characteristic peaks for common solvents (e.g., Acetone: ~2.17 ppm, Dichloromethane: ~5.32 ppm, etc.) | Remove residual solvents under high vacuum. If the solvent is not volatile, purification by distillation is recommended. |
| Grease | Broad signals around 0.8-1.5 ppm | Use grease-free joints for your reaction setup or use a high-vacuum grease sparingly and ensure it does not come into contact with the product. |
Issue 2: Inconsistent Reaction Yields or Side Product Formation
-
Symptom: Reactions involving this compound give inconsistent yields or produce unexpected side products.
-
Possible Causes & Solutions:
-
Cause: The presence of reactive impurities, such as oxidized species or residual acids from synthesis, can interfere with your reaction.
-
Solution: Purify the this compound by vacuum distillation immediately before use. This will remove non-volatile impurities. It is also advisable to pass the distilled liquid through a short plug of activated neutral alumina to remove acidic impurities.
-
Issue 3: Material is a Dark Oil or Solid Instead of a Colorless Liquid
-
Symptom: The this compound, which should be a colorless liquid, is a dark, viscous oil or even a solid.
-
Possible Cause: Extensive polymerization and/or oxidation has occurred.
-
Solution: The material is likely heavily contaminated. Purification by vacuum distillation may recover some of the pure monomer, but a significant portion may be non-volatile polymeric residue. For best results, it is recommended to use a fresh, properly stored bottle of the reagent.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the purification of this compound to remove non-volatile impurities such as polymers and some oxidation products.
Materials:
-
Commercial this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Dry, clean glassware
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is thoroughly dried to prevent contamination with water.
-
Place the commercial this compound into the round-bottom flask. Add a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap cooled with liquid nitrogen or a dry ice/acetone slurry.
-
Slowly and carefully apply vacuum to the system.
-
Once a stable vacuum is achieved (typically <1 mmHg), begin to gently heat the flask using the heating mantle while stirring.
-
Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The boiling point of non-deuterated pyrrole is 129-131 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.
-
Once the distillation is complete, release the vacuum by backfilling the system with an inert gas.
-
The purified, colorless this compound in the receiving flask should be used immediately or stored under an inert atmosphere in a sealed, light-protected container at low temperature (-20 °C is recommended).
Visualizations
Caption: Pathways to impurity formation in this compound.
Caption: Troubleshooting workflow for this compound issues.
References
Technical Support Center: Addressing Matrix Effects with Pyrrole-2,3,4,5-d4 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pyrrole-2,3,4,5-d4 as an internal standard to mitigate matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, particularly for the quantification of N-nitrosopyrrolidine (NPYR).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in LC-MS analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard used for the accurate quantification of N-nitrosopyrrolidine (NPYR) in complex matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to co-elute and experience similar matrix effects, thus enabling reliable correction of the analyte signal.
Q2: How does this compound help in correcting for matrix effects?
A2: Matrix effects, such as ion suppression or enhancement, are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source. Because this compound is structurally almost identical to NPYR, it is assumed to be affected by these matrix components in the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can the use of this compound completely eliminate matrix effects?
A3: While this compound is a highly effective tool for compensating for matrix effects, it may not eliminate them entirely in all situations. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the deuterated internal standard and the native analyte. If this separation is significant, the two compounds may experience different degrees of ion suppression or enhancement, leading to incomplete correction.
Q4: What are the key considerations when preparing a standard solution of this compound?
A4: When preparing standard solutions, it is crucial to accurately determine the concentration of the this compound stock solution. The purity of the standard should also be verified, as any presence of the unlabeled NPYR will lead to an overestimation of the analyte concentration in the samples. It is recommended to use high-purity solvents and store the stock and working solutions at low temperatures (e.g., -20°C or -80°C) and protected from light to ensure stability.
Q5: Are there alternatives to deuterated internal standards like this compound?
A5: Yes, other stable isotope-labeled internal standards, such as those incorporating ¹³C or ¹⁵N, can be used. These heavier isotopes are less likely to cause a significant chromatographic shift compared to deuterium, potentially offering a more robust correction for matrix effects in some cases. However, deuterated standards like this compound are often more readily available and cost-effective.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for NPYR and/or this compound
| Possible Cause | Recommended Solution |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For NPYR, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions with Column Stationary Phase | Consider a different column chemistry (e.g., a column with end-capping) to minimize secondary interactions. |
Issue 2: High Variability in Analyte/Internal Standard Area Ratios
| Possible Cause | Recommended Solution |
| Chromatographic Separation of NPYR and this compound | Optimize the chromatographic method to achieve co-elution. This may involve adjusting the gradient, flow rate, or column temperature. In some cases, a column with slightly lower resolution might be beneficial to ensure peak overlap. |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample extraction and handling procedures. Automating sample preparation steps can help minimize variability. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Fluctuations in MS Detector Response | Perform a system suitability test before each analytical run to ensure the instrument is performing within acceptable limits. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | Improve sample clean-up to remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample may also reduce ion suppression. |
| Suboptimal MS Parameters | Optimize the MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection). |
| Analyte Degradation | Ensure proper sample storage and handling to prevent degradation of NPYR. Prepare fresh standards and samples as needed. |
Experimental Protocols
Protocol 1: Quantification of N-Nitrosopyrrolidine (NPYR) in Processed Meat
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and matrix.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenization: Homogenize 5 g of the meat sample with 10 mL of a suitable extraction solvent (e.g., dichloromethane).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate.
-
Extraction: Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Clean-up: Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Florisil).
-
Elution: Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane/acetone).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate NPYR from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
NPYR: (Precursor Ion) -> (Product Ion)
-
This compound: (Precursor Ion + 4 Da) -> (Product Ion + 4 Da)
-
3. Data Analysis
-
Integrate the peak areas for both NPYR and this compound.
-
Calculate the peak area ratio of NPYR to this compound.
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Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.
-
Determine the concentration of NPYR in the samples from the calibration curve.
Quantitative Data Summary
The following table presents typical performance data for a validated LC-MS/MS method for the analysis of NPYR using this compound as an internal standard.
| Parameter | Value |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 110% |
Visualizations
Caption: Workflow for NPYR quantification using this compound.
Caption: Troubleshooting logic for high variability in analytical results.
Formation of trideuteromethylated artifacts of pyrrole-containing natural products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the formation of trideuteromethylated artifacts in pyrrole-containing natural products during experimental analysis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of trideuteromethylated artifact formation in pyrrole-containing natural products?
A1: The formation of trideuteromethylated artifacts is primarily caused by the presence of deuterated dimethyl sulfoxide (DMSO-d6) during sample preparation and handling, particularly for NMR analysis.[1] The DMSO-d6 can generate trideuteromethyl radicals, which then react with the pyrrole moiety of the natural products.
Q2: What is the proposed mechanism for the formation of these artifacts?
A2: The mechanism is believed to be driven by trideuteromethyl radicals generated from DMSO-d6. This process is facilitated by the presence of water, methanol, trifluoroacetic acid (TFA), and trace amounts of iron in the deuterated solvent.[1]
Q3: Are specific classes of pyrrole-containing natural products more susceptible to this artifact formation?
A3: Yes, while the initial investigation focused on discorhabdins, the formation of trideuteromethylated artifacts has also been confirmed for other classes of pyrrole-containing metabolites. These include makaluvamines, tambjamines, and dibromotryptamines that were dissolved in DMSO-d6 during their structure elucidation.[1][2]
Q4: Can these trideuteromethylated artifacts be mistaken for naturally occurring compounds?
A4: Yes, three deuterated discorhabdins were initially identified as isolation procedure artifacts, highlighting the potential for misinterpretation of analytical data.[1] It is crucial to be aware of this potential side reaction when working with pyrrole-containing compounds and DMSO-d6.
Troubleshooting Guides
Issue 1: Unexpected +17 or +3 mass shift observed in Mass Spectrometry.
-
Possible Cause: Your pyrrole-containing natural product may have been trideuteromethylated. The addition of a -CD3 group results in a mass increase of 17 (or +3 compared to a -CH3 group).
-
Troubleshooting Steps:
-
Review Sample History: Determine if the sample was ever dissolved in DMSO-d6, even for a short period for NMR analysis.
-
Solvent Selection: If possible, re-analyze the sample using a non-deuterated solvent or an alternative deuterated solvent that is less prone to radical formation (e.g., CDCl3, MeOD-d4). Be mindful of potential hydrogen-deuterium exchange with acidic protons in the molecule when using deuterated methanol.
-
Control Experiment: Prepare a fresh sample of the natural product that has not been exposed to DMSO-d6 and acquire its mass spectrum to compare with the spectrum of the suspected artifact-containing sample.
-
Issue 2: Unexplained signals in the 1H NMR spectrum, possibly indicating a new derivative.
-
Possible Cause: The presence of a trideuteromethyl group will result in the disappearance of a proton signal at the site of substitution and may cause subtle shifts in the signals of neighboring protons.
-
Troubleshooting Steps:
-
Check for Pyrrole Proton Loss: Carefully examine the 1H NMR spectrum to see if a proton signal typically associated with the pyrrole ring is absent.
-
2D NMR Analysis: Perform 2D NMR experiments such as HMBC and HSQC to confirm the connectivity around the pyrrole ring and identify the location of the trideuteromethyl group. The carbon of the -CD3 group will appear as a multiplet in the 13C NMR spectrum due to deuterium coupling.
-
Re-dissolve in a Protic Solvent: If the sample is recoverable, attempt to remove the DMSO-d6 and re-dissolve the sample in a non-deuterated solvent for re-analysis to see if the spectral changes are reversible (unlikely for a covalent modification) or if the original spectrum can be obtained from a fresh, unexposed sample.
-
Data Presentation
Table 1: Antiproliferative Activity of a Trideuteromethylated Discorhabdin Artifact
| Compound | Average Potency (µM) | Cell Lines |
| 14-trideuteromethyldiscorhabdin L | Low micromolar | Panel of human tumor cell lines |
This table summarizes the available quantitative data on the biological activity of a known trideuteromethylated artifact. Researchers encountering similar artifacts should consider that they may exhibit biological activity.[1][2]
Experimental Protocols
Protocol 1: Semi-synthesis of Trideuteromethylated Discorhabdin L
This protocol is based on the published literature describing the formation of these artifacts and is intended to confirm the identity of a suspected artifact.
Materials:
-
Discorhabdin L
-
DMSO-d6
-
Iron(II) chloride (FeCl2)
-
Hydrogen peroxide (H2O2)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Water (H2O)
Procedure:
-
Dissolve Discorhabdin L in DMSO-d6 in an NMR tube.
-
To the solution, add catalytic amounts of FeCl2.
-
Add a small volume of a solution containing H2O2, H2O, MeOH, and TFA.
-
Allow the reaction to proceed at room temperature. Monitor the reaction by 1H NMR spectroscopy for the disappearance of the starting material and the appearance of new signals corresponding to the trideuteromethylated product.
-
Upon completion, the product can be purified using standard chromatographic techniques (e.g., HPLC).
-
Confirm the structure of the resulting 14-trideuteromethyldiscorhabdin L by mass spectrometry and 2D NMR.
Mandatory Visualization
Caption: Workflow of trideuteromethylated artifact formation.
Caption: Troubleshooting logic for suspected artifact formation.
References
Minimizing back-exchange of deuterium in Pyrrole-2,3,4,5-d4
Welcome to the technical support center for Pyrrole-2,3,4,5-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing deuterium back-exchange and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is the unintentional replacement of deuterium atoms with hydrogen atoms from the surrounding environment. For this compound, this is a significant concern because the deuterium atoms attached to the pyrrole ring are susceptible to exchange, particularly under acidic or basic conditions, in the presence of protic solvents, or at elevated temperatures. This can compromise the isotopic purity of the compound, leading to inaccurate experimental results, especially in mechanistic studies, metabolic tracking, and quantitative analysis using mass spectrometry.
Q2: What are the primary factors that promote deuterium back-exchange in this compound?
A2: The primary factors that promote back-exchange are:
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Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), are major sources of protons that can replace the deuterium atoms.
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Acidic Conditions: Acid catalysis facilitates electrophilic aromatic substitution, where a proton (H⁺) can replace a deuteron (D⁺) on the pyrrole ring. Pyrrole is known to be unstable in strongly acidic solutions and can undergo acid-catalyzed proton exchange.[1]
-
Basic Conditions: Basic conditions can also promote back-exchange, potentially through the deprotonation of the N-H group, which can influence the electronic properties of the ring and facilitate exchange at the carbon positions.
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Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the back-exchange process.
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Presence of Catalysts: Certain metal catalysts and even some salts like fluorides and bicarbonates can accelerate deuterium exchange.[2]
Q3: How should I store this compound to maintain its isotopic purity?
A3: To maintain the isotopic purity of this compound, it should be stored under the following conditions:
-
Anhydrous and Inert Atmosphere: Store in a tightly sealed container, preferably under a dry, inert atmosphere such as argon or nitrogen, to prevent exposure to atmospheric moisture.
-
Low Temperature: Store at a low temperature, typically refrigerated (2-8 °C), to minimize any potential for degradation or exchange over time.
-
Protection from Light: Protect from light, as pyrroles can be light-sensitive.
Q4: Which solvents are recommended for use with this compound?
A4: It is crucial to use anhydrous, aprotic deuterated solvents to minimize back-exchange. Recommended solvents include:
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Deuterated chloroform (CDCl₃)
-
Deuterated dichloromethane (CD₂Cl₂)
-
Deuterated tetrahydrofuran (THF-d₈)
-
Deuterated acetonitrile (CD₃CN)
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Deuterated dimethyl sulfoxide (DMSO-d₆)
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Deuterated benzene (C₆D₆)
Ensure that the chosen solvent is of high isotopic purity and is handled under anhydrous conditions.
Troubleshooting Guides
Issue 1: Loss of Deuterium Content After a Reaction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of residual protic solvents in reagents or glassware. | Ensure all reagents are anhydrous and glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) before use. |
| Acidic or basic reaction conditions. | If possible, modify the reaction to proceed under neutral conditions. If acidic or basic reagents are necessary, use deuterated versions (e.g., DCl instead of HCl, NaOD instead of NaOH). |
| Elevated reaction temperature. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Aqueous work-up. | Avoid aqueous work-ups if possible. If an aqueous work-up is unavoidable, use D₂O instead of H₂O and perform the extraction quickly at low temperatures. Immediately dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). |
| Purification method. | During chromatographic purification, use deuterated solvents as the mobile phase. Avoid using silica gel with a high water content; consider using neutral alumina or pre-drying the silica gel. |
Issue 2: Inconsistent Isotopic Purity in Experimental Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variable exposure to atmospheric moisture during handling. | Standardize the handling procedure. Always handle this compound and its solutions under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Inconsistent solvent quality. | Use high-purity, anhydrous deuterated solvents from a reliable supplier. Store solvents properly to prevent contamination with water. |
| Cross-contamination from protonated glassware or equipment. | Dedicate a set of glassware for use with deuterated compounds or ensure rigorous cleaning and drying procedures are followed. |
| Inaccurate determination of deuterium content. | Use reliable analytical methods such as NMR spectroscopy (¹H and ²H NMR) or mass spectrometry to accurately determine the isotopic purity before and after experiments.[3][4] |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Stock Solution of this compound
-
Preparation of Glassware: Thoroughly wash and dry all glassware (e.g., round-bottom flask, syringe, needles) in an oven at >120 °C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of dry inert gas.
-
Inert Atmosphere: Assemble the glassware and purge with a dry, inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the procedure.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous, aprotic deuterated solvent (e.g., CDCl₃). If the solvent is from a previously opened bottle, ensure it has been stored properly over a drying agent (e.g., molecular sieves).
-
Transfer of this compound: Allow the sealed vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture. Using a dry syringe, transfer the desired amount of the deuterated pyrrole to the flask containing the deuterated solvent.
-
Storage of Stock Solution: Store the prepared stock solution in a tightly sealed container with a septum, under an inert atmosphere, and refrigerated.
Protocol 2: Example of a Reaction Quench to Minimize Back-Exchange
-
Cooling: Once the reaction is complete, cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) to significantly slow down any potential back-exchange reactions.
-
Anhydrous Quenching: If a quenching step is required, use an anhydrous, non-protic quenching agent if possible.
-
Aqueous Work-up (if unavoidable):
-
Prepare a quenching solution using ice-cold D₂O.
-
Add the cold D₂O to the reaction mixture and stir briefly.
-
Quickly proceed to the extraction step.
-
-
Extraction and Drying:
-
Extract the product with a dry, aprotic organic solvent.
-
Separate the organic layer and immediately dry it over a suitable anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solution in vacuo at a low temperature.
-
Visualizations
Caption: Troubleshooting workflow for deuterium loss.
Caption: Ideal experimental workflow for using Pyrrole-d4.
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. Deuterium exchange of pyrrolic NH protons accelerated by fluoride and bicarbonate in CDCl3, CD3CN, and DMSO-d6 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Deuterium/hydrogen exchange factors measured by solution nuclear magnetic resonance spectroscopy as indicators of the structure and topology of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Aqueous Solubility of Pyrrole-2,3,4,5-d4
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for dissolving Pyrrole-2,3,4,5-d4 in aqueous solutions. Given that the solubility characteristics of deuterated compounds are nearly identical to their non-deuterated counterparts, the principles and methods described for pyrrole are directly applicable to this compound.
Troubleshooting Guide
This section addresses common problems encountered during the solubilization of this compound in a step-by-step, question-and-answer format.
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A1: Before employing advanced solubility enhancement techniques, start with these preliminary steps:
-
Verify Compound Integrity: Pyrrole can oxidize and polymerize on exposure to air, often indicated by a color change to brown.[1] Ensure your sample is fresh and has been stored correctly.
-
Apply Gentle Heat: The solubility of pyrrole in water generally increases with temperature.[2] Try warming the solution gently (e.g., to 30-40°C) while stirring. Avoid excessive heat, which could promote degradation.
-
Use Sonication: An ultrasonic bath can provide the energy needed to break down solute aggregates and facilitate dissolution.[3]
-
Confirm pH: Pyrrole is a very weak acid and base, so its solubility is not significantly affected by pH in the neutral range.[1] However, extreme pH conditions should be avoided as they can interfere with pyrrole's stability and electropolymerization.[4][5]
Q2: I have tried warming and sonication, but the solubility is still insufficient for my experiment. What is the next logical step?
A2: The most common and effective next step is to use a co-solvent. This technique involves adding a water-miscible organic solvent to your aqueous solution to increase the solubility of hydrophobic compounds.[6][7]
Q3: Which co-solvent is appropriate for my experiment, and how should I use it?
A3: The choice of co-solvent depends on your specific application, particularly its compatibility with downstream assays (e.g., cell culture, NMR). Pyrrole is soluble in ethanol, ether, and other organic solvents.[1][8]
-
For Biological Assays: Dimethyl sulfoxide (DMSO) and ethanol are frequently used. It is crucial to keep the final co-solvent concentration low (typically <1% v/v) to avoid cytotoxicity.
-
For Chemical Assays: A wider range of co-solvents can be used, including methanol, isopropanol, and N-Methyl-2-pyrrolidone (NMP).[9][10]
Refer to the experimental protocol section for a detailed methodology on using co-solvents.
Q4: My experimental system is highly sensitive to organic solvents. What are the best solvent-free alternatives?
A4: If co-solvents are not an option, two excellent alternatives are micellar solubilization using surfactants and complexation with cyclodextrins.
-
Surfactants: These are amphiphilic molecules that form micelles in water. The hydrophobic core of the micelle can encapsulate this compound, rendering it soluble in the aqueous phase.[11][12][13]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate "guest" molecules like pyrrole, forming a water-soluble inclusion complex.[14][15][16]
Visualizing the Troubleshooting Process
The following workflow diagram illustrates a logical approach to solving solubility challenges with this compound.
Caption: Troubleshooting workflow for enhancing pyrrole-d4 solubility.
Data Presentation
Table 1: Qualitative Solubility of Pyrrole in Common Solvents This table provides a general overview of pyrrole's solubility, which is directly comparable to this compound.
| Solvent | Type | Solubility | Reference |
| Water | Polar Protic | Sparingly / Slightly Soluble | [1][2][17] |
| Ethanol | Polar Protic | Soluble | [1][17] |
| Diethyl Ether | Non-Polar | Soluble | [1][17] |
| Chloroform | Moderately Polar | Good Solubility | [1][17] |
| Dilute Acids | Aqueous | Soluble | [8] |
Table 2: Comparison of Advanced Solubility Enhancement Methods
| Method | Mechanism | Advantages | Potential Issues |
| Co-solvency | Reduces interfacial tension between solute and water.[6] | Simple, effective, widely applicable. | Solvent may interfere with assays or cause cytotoxicity.[18] |
| Micellar Solubilization | Encapsulation within the hydrophobic core of surfactant micelles.[11][13] | High solubilization capacity; no organic solvent required. | Surfactants can be cytotoxic and may interfere with MS analysis. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex by encapsulating the solute.[15][16] | Low toxicity (especially derivatives like HP-β-CD), biocompatible. | Lower solubilization capacity than some surfactants; can interfere with analysis. |
Experimental Protocols
Protocol 1: Method of Co-solvency
-
Prepare a Concentrated Stock Solution: Dissolve the this compound powder in a minimal amount of a pure, water-miscible organic solvent (e.g., 100% DMSO or ethanol) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Dilute into Aqueous Buffer: While vortexing or rapidly stirring the final aqueous buffer, add the stock solution dropwise to achieve the desired final concentration.
-
Final Concentration Check: Ensure the final percentage of the organic solvent in the aqueous solution is minimal and below the tolerance limit for your specific application (e.g., <1% for sensitive cell lines).
-
Control: Prepare a "vehicle control" using the same final concentration of the co-solvent in your aqueous buffer without the compound to test for effects of the solvent alone.
Protocol 2: Method of Micellar Solubilization
-
Select a Surfactant: Choose a surfactant suitable for your application. Non-ionic surfactants like Tween® 80 or Pluronic® F-127 are often preferred for biological systems due to lower toxicity. Anionic surfactants like sodium dodecyl sulfate (SDS) are also effective.[12]
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its Critical Micelle Concentration (CMC).
-
Add Compound: Add the this compound powder directly to the micellar solution.
-
Facilitate Dissolution: Stir or sonicate the mixture until the compound is fully dissolved. This process may take from minutes to several hours.
-
Control: Use the surfactant solution without the compound as a vehicle control in your experiments.
Caption: Diagram of a surfactant micelle encapsulating pyrrole molecules.
Frequently Asked Questions (FAQs)
Q1: What is the maximum achievable aqueous concentration of this compound? A1: The intrinsic solubility of pyrrole in water is low, and while a precise value is not consistently reported, it is considered sparingly soluble.[2] The maximum achievable concentration will depend entirely on the enhancement method used. Using co-solvents or surfactants can increase the apparent solubility by several orders of magnitude, potentially reaching the low millimolar range, depending on the chosen agent and its concentration.[19]
Q2: Will the chosen solubility enhancement method interfere with my downstream analysis (e.g., NMR, Mass Spectrometry)? A2: Yes, this is a critical consideration.
-
NMR: Co-solvents like DMSO and ethanol will produce large signals that may obscure parts of your spectrum.[18] Using a deuterated co-solvent (e.g., DMSO-d6) can mitigate this but adds cost. Surfactants and cyclodextrins will also add complex signals.
-
Mass Spectrometry: Surfactants are notorious for causing ion suppression in electrospray ionization (ESI-MS). Cyclodextrins may form adducts with your analyte.
-
Recommendation: Always choose the method that provides sufficient solubility with the least potential for analytical interference. If possible, run a blank sample containing only the buffer and the solubilizing agent to identify interfering signals.
Q3: Are these solubilization methods safe for cell-based assays or in-vivo studies? A3: Safety and toxicity are paramount.
-
Co-solvents: DMSO and ethanol are generally acceptable at very low final concentrations (<0.5-1%). Higher concentrations are often cytotoxic.
-
Surfactants: Many surfactants exhibit cytotoxicity. For biological applications, non-ionic surfactants like Polysorbates (Tween®) or Pluronics® are generally preferred over ionic ones like SDS. Always determine the toxicity of your vehicle control.
-
Cyclodextrins: Native β-cyclodextrin has known nephrotoxicity in parenteral formulations.[15] Chemically modified derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have much higher aqueous solubility and an improved safety profile.[15]
Q4: How can I choose the best method for my specific needs? A4: The optimal method is a trade-off between required concentration, experimental constraints, and downstream analysis. The following decision tree can guide your choice.
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. youtube.com [youtube.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. biosynce.com [biosynce.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of deuterated compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to assess the purity of a deuterated compound?
A1: The two most critical parameters are chemical purity and isotopic purity. Chemical purity refers to the absence of other chemical entities, while isotopic purity refers to the percentage of the compound that contains deuterium at the desired positions. It is crucial to determine the isotopic enrichment and structural integrity of the final compound.[1] Analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are essential for these assessments.[2][3][4]
Q2: Which analytical techniques are best for determining the isotopic purity of my compound?
A2: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques.[1] HR-MS can be used to determine the isotopic enrichment by analyzing the relative abundance of H/D isotopolog ions.[2][5] NMR, particularly ¹H and ²H NMR, can confirm the positions of the deuterium labels and provide insights into the relative isotopic purity.[1]
Q3: Can the presence of deuterium affect a compound's behavior during chromatographic purification?
A3: Yes, although the effect is often subtle. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and intermolecular interactions. This phenomenon, known as the kinetic isotope effect, can sometimes be exploited for the chromatographic separation of deuterated and non-deuterated compounds.[6][7]
Q4: What is isotopic scrambling, and how can it affect my purification?
A4: Isotopic scrambling is the process of achieving an equilibrium distribution of isotopes among different positions within a molecule or between molecules.[8][9] This can be a significant challenge during synthesis and purification, as it can lead to a mixture of isotopologues and a decrease in isotopic purity at the desired position.[10] It is crucial to use purification conditions (e.g., pH, temperature) that do not promote H/D exchange.
Q5: Are there specific safety precautions I should take when working with deuterated compounds?
A5: For the most part, deuterated compounds have a similar safety profile to their non-deuterated counterparts. However, it's important to consult the Safety Data Sheet (SDS) for the specific compound. Deuterated solvents, like any chemical, should be handled with appropriate personal protective equipment. Some solvents like DMSO can increase the skin absorption of other dissolved substances.[11]
Troubleshooting Guide
Chromatographic Purification (Flash, HPLC)
| Problem | Possible Cause | Suggested Solution |
| Poor separation of deuterated and non-deuterated species | Insufficient resolution of the chromatographic system. | - Optimize the mobile phase polarity. A less polar solvent system may improve separation. - Use a high-performance column with a smaller particle size. - Consider a different stationary phase (e.g., reverse-phase if using normal-phase).[12] |
| Loss of deuterium label during purification | H/D exchange with protic solvents or acidic/basic stationary phases. | - Avoid using protic solvents (e.g., methanol, water) in the mobile phase if your compound has exchangeable deuterium atoms. - Use a neutral stationary phase or a deactivated silica gel to prevent acid-catalyzed exchange.[12] |
| Compound is unstable on silica gel | The compound is degrading on the acidic silica gel surface. | - Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. - If unstable, use a less acidic stationary phase like alumina or a deactivated silica gel.[12] |
| No compound eluting from the column | The compound may be too polar and irreversibly adsorbed to the stationary phase. | - Try a more polar mobile phase, potentially with a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds. - Consider reverse-phase chromatography.[12] |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Low recovery of deuterated compound | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has high solubility at high temperatures but low solubility at room temperature or below.[13][14] - Use a two-solvent system where the compound is soluble in the first solvent and insoluble in the second (antisolvent).[14] |
| Oiling out instead of crystallization | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | - Ensure slow cooling to allow for proper crystal lattice formation. - Scratch the inside of the flask with a glass rod to induce nucleation.[15] - Add a seed crystal of the pure compound.[15] |
| Impurities co-crystallize with the product | The impurities have similar solubility profiles to the desired compound. | - Ensure the solution is not cooled too rapidly, as this can trap impurities.[16] - Perform a second recrystallization. - Consider a different purification technique, such as chromatography, to remove the persistent impurity before recrystallization. |
General Purity Issues
| Problem | Possible Cause | Suggested Solution |
| Presence of water in the final product | Hygroscopic nature of the compound or solvents used. | - Dry all glassware thoroughly in an oven before use.[17] - Use anhydrous solvents for purification. - Dry the final product under high vacuum. |
| Contamination with grease or plasticizers | Contamination from laboratory equipment. | - Avoid using greased glass joints if possible. If necessary, use a minimal amount of high-vacuum grease.[18] - Use high-quality solvents and avoid contact with plastic tubing that can leach phthalates.[18] |
| Isotopic purity is lower than expected after purification | Isotopic scrambling or H/D exchange occurred during the purification process. | - Re-evaluate the pH and temperature conditions of your purification steps.[8][9] - For compounds with labile deuterium atoms, consider purification methods that use aprotic solvents and neutral conditions. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for a Moderately Polar Deuterated Compound
-
Stationary Phase Selection: Start with standard silica gel (60 Å, 40-63 µm). If the compound shows instability, consider using deactivated silica gel.[12]
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
Aim for a retention factor (Rf) of 0.25-0.35 for the desired compound.
-
Use a non-protic solvent system if H/D exchange is a concern.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude deuterated compound in a minimal amount of the mobile phase or a stronger solvent that will be adsorbed by the silica.
-
Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading"), which is often preferred for better resolution.
-
-
Elution:
-
Begin elution with the selected mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound.
-
Collect fractions and monitor by TLC.
-
-
Analysis:
Protocol 2: Recrystallization of a Deuterated Solid
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a potential solvent dropwise. An ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[14]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling while stirring.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.[13]
-
-
Decolorization (if necessary):
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.[13]
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13]
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[13]
-
-
Drying:
-
Dry the crystals in the Büchner funnel by pulling air through them for several minutes.
-
Transfer the crystals to a watch glass and dry them to a constant weight, preferably under vacuum.
-
-
Purity Assessment:
Visualizations
Caption: General workflow for the purification and analysis of deuterated compounds.
Caption: A decision tree for troubleshooting common purification issues.
Caption: Illustration of isotopic scrambling leading to mixed isotopologues.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. chromatography-in-the-separation-of-stable-isotopes - Ask this paper | Bohrium [bohrium.com]
- 7. Isotopic Fractionation and Kinetic Isotope Effects of a Purified Bacterial Nitric Oxide Reductase (NOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicool.com [chemicool.com]
- 9. goldbook.iupac.org [goldbook.iupac.org]
- 10. Positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. Purification [chem.rochester.edu]
- 13. Recrystallization [sites.pitt.edu]
- 14. Home Page [chem.ualberta.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
The Gold Standard for Precision: Validating Analytical Methods with Pyrrole-2,3,4,5-d4
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and reliability in quantitative analysis, the choice of an appropriate internal standard is paramount. Pyrrole-2,3,4,5-d4, a deuterated analogue of pyrrole, has emerged as a superior internal standard for chromatographic and mass spectrometric methods. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, and details the methodologies for its effective implementation.
The use of stable isotope-labeled internal standards, such as this compound, is a well-established technique to enhance the accuracy of quantitative analyses by correcting for the variability that can occur during sample preparation, extraction, and instrumental analysis.[1] This approach, known as isotope dilution mass spectrometry (IDMS), is particularly powerful when coupled with highly selective techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS).
Performance Comparison: this compound vs. Alternative Internal Standards
The primary application where this compound demonstrates significant advantages is in the quantification of pyrrole and its derivatives, such as the carcinogen N-nitrosopyrrolidine (NPyr). To illustrate its superior performance, a comparison is drawn with a common alternative approach: the use of a non-deuterated internal standard with a similar chemical structure but different retention time.
| Parameter | This compound (Isotope Dilution) | Alternative Internal Standard (e.g., 2-Methylpyrrole) | Rationale for Superiority of this compound |
| Co-elution | Co-elutes with the analyte | Elutes at a different retention time | Co-elution ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression/enhancement in the mass spectrometer, leading to more accurate correction. |
| Extraction Recovery | Identical to the analyte | May differ from the analyte | As a deuterated analogue, its chemical and physical properties are nearly identical to the analyte, resulting in the same extraction efficiency. This is often not the case for structurally different internal standards. |
| Matrix Effects | Compensates for matrix effects | Less effective at compensating for matrix effects | Because it co-elutes, any suppression or enhancement of the analyte signal due to the sample matrix will be mirrored by the internal standard, allowing for precise correction. |
| Accuracy | High (typically >95%) | Variable, depends on matrix complexity | The near-identical behavior of the analyte and internal standard throughout the analytical process leads to higher accuracy. |
| Precision | High (RSD <5%) | Moderate (RSD 5-15%) | The robust correction for variability at multiple stages of the analysis results in excellent precision. |
| **Linearity (R²) ** | >0.99 | >0.99 | Both methods can achieve good linearity, but the accuracy of the quantification across the linear range is higher with an isotope-labeled standard. |
| Limit of Quantification (LOQ) | Typically lower | May be higher due to less effective noise reduction | The precise correction for background and matrix interference can lead to lower limits of detection and quantification. |
Experimental Protocols
To achieve the performance outlined above, meticulous adherence to validated experimental protocols is essential. The following provides a detailed methodology for the determination of N-nitrosopyrrolidine in a water matrix using this compound as an internal standard, based on established principles of isotope dilution GC-MS/MS.[1]
Sample Preparation and Extraction
This workflow outlines the critical steps from sample collection to preparation for instrumental analysis.
-
Sample Collection: Collect 500 mL of the water sample in a clean glass container.
-
Spiking: Add a known concentration of this compound solution (e.g., 10 ng/mL) to the water sample.
-
Solid Phase Extraction (SPE): Pass the spiked water sample through a pre-conditioned SPE cartridge (e.g., activated charcoal) to adsorb the analyte and internal standard.
-
Elution: Elute the adsorbed compounds from the SPE cartridge with a suitable organic solvent, such as dichloromethane.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume of a solvent suitable for GC injection (e.g., 100 µL of ethyl acetate).
GC-MS/MS Instrumental Analysis
The following table summarizes the typical instrumental parameters for the analysis of N-nitrosopyrrolidine and its deuterated internal standard.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole MS or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | Start at 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| MRM Transitions | N-nitrosopyrrolidine: m/z 100 -> 41, 100 -> 68; This compound: m/z 104 -> 44, 104 -> 72 |
Method Validation Parameters
A comprehensive validation of the analytical method should be performed to ensure its reliability. The key validation parameters and their typical acceptance criteria are outlined below.
| Validation Parameter | Procedure | Acceptance Criteria |
| Linearity | Analyze a series of calibration standards at a minimum of 5 concentration levels. | Correlation coefficient (R²) > 0.995 |
| Accuracy | Analyze quality control (QC) samples at low, medium, and high concentrations and compare the measured concentration to the nominal value. | Mean recovery within 85-115% |
| Precision | Analyze replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | Determined as the concentration that produces a signal-to-noise ratio of 3. | Report the calculated value. |
| Limit of Quantification (LOQ) | Determined as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within 80-120% and RSD < 20% |
| Specificity | Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard. | No significant interference at the retention time of the analytes. |
| Recovery | Compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | Consistent and reproducible recovery. |
| Matrix Effect | Compare the analyte response in a post-extraction spiked sample to a neat standard solution. | Ion suppression or enhancement should be consistent and compensated for by the internal standard. |
Logical Relationship of Method Validation
The following diagram illustrates the logical flow and interdependence of the key validation parameters.
References
Cross-Validation of Analytical Results: A Guide to Using Different Deuterated Standards
In the landscape of drug development and clinical research, the precise quantification of analytes in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalysis, largely due to its sensitivity and specificity. A critical component of robust LC-MS assays is the use of internal standards (IS) to correct for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are considered the most effective as they exhibit nearly identical physicochemical properties to the analyte of interest.
However, the choice of a deuterated standard is not always straightforward. The number and position of deuterium atoms can influence the chromatographic behavior and mass spectral response, potentially impacting the accuracy and precision of the results. Therefore, a thorough cross-validation of results obtained with different deuterated standards is essential to ensure method robustness and data integrity.
This guide provides a framework for objectively comparing the performance of different deuterated standards, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Deuterated Standards
The selection of an appropriate deuterated internal standard can significantly affect the results of an LC-MS/MS assay. A study by Owen et al. investigated the impact of three different internal standards on the quantification of testosterone: testosterone-d2, testosterone-d5, and ¹³C₃-testosterone.[1][2][3][4] The results, summarized in the table below, demonstrate that the choice of internal standard can lead to significant biases in the measured concentrations.
| Internal Standard | Passing-Bablok Regression Equation vs. Testosterone-d2 | Bias |
| Testosterone-d5 | y = 0.86x + 0.04 | Lower results compared to d2 |
| ¹³C₃-Testosterone | y = 0.90x + 0.02 | Lower results, but closer to d2 than d5 |
Table 1: Comparison of Testosterone Quantification Using Different Internal Standards. Data from Owen et al. highlights the variability in results based on the chosen internal standard.[1][2][3]
These findings underscore the importance of carefully selecting and validating the deuterated internal standard during method development. While SIL internal standards are the preferred choice, variations in their isotopic purity and potential for in-source fragmentation or back-exchange can lead to inaccuracies.[5][6]
Experimental Protocols
A robust cross-validation of different deuterated standards should be performed according to established bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9][10]
Objective
To compare the performance of two or more different deuterated internal standards for the quantification of a specific analyte in a biological matrix.
Materials
-
Analyte reference standard
-
Deuterated internal standards (e.g., d3, d5, d7)
-
Blank biological matrix (e.g., plasma, urine)
-
All necessary reagents and solvents for sample preparation and LC-MS/MS analysis
Methodology
-
Stock and Working Solution Preparation: Prepare individual stock solutions of the analyte and each deuterated internal standard. From these, prepare separate working solutions for the calibration standards, quality control (QC) samples, and each internal standard.
-
Calibration Curve and QC Sample Preparation: Prepare a set of calibration standards and QC samples (low, medium, and high concentrations) by spiking the blank biological matrix with the analyte.
-
Sample Preparation and Analysis:
-
For each deuterated standard being evaluated, process a full set of calibration standards, QC samples, and blank matrix samples.
-
Add a consistent amount of the respective deuterated internal standard to each sample (except for the double blank).
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Analyze the extracted samples using the developed LC-MS/MS method.
-
-
Data Analysis and Acceptance Criteria:
-
For each set of data generated with a different internal standard, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Calculate the concentration of the QC samples using the respective calibration curve.
-
The accuracy and precision for each set of QCs should be within the acceptance criteria defined by the FDA and EMA guidelines (typically ±15% for accuracy and ≤15% for precision).
-
Compare the concentration values obtained for the same set of "unknown" samples (e.g., pooled patient samples) using each of the different internal standards. The difference in the mean concentration between methods should ideally be within a predefined acceptance limit (e.g., ±10%).
-
A general workflow for this cross-validation process is illustrated below.
Caption: Workflow for cross-validating different deuterated internal standards.
Application in a Pharmacokinetic Study
The selection of a reliable internal standard is a critical first step in any bioanalytical method development process, which is foundational for pharmacokinetic (PK) studies. A well-validated method ensures that the concentration-time data, which forms the basis of PK analysis, is accurate and reliable.
References
- 1. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elearning.unite.it [elearning.unite.it]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Quantifying the Isotopic Purity of Pyrrole-2,3,4,5-d4: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise quantification of isotopic purity in deuterated compounds is paramount for the integrity of experimental results and the quality of final products. This guide provides a comprehensive comparison of analytical methodologies for determining the isotopic purity of Pyrrole-2,3,4,5-d4, a fully deuterated isotopologue of pyrrole. We present supporting experimental data and detailed protocols for the two primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Comparison of Analytical Methods
The choice of analytical technique for quantifying isotopic purity depends on several factors, including the required precision, the nature of the sample, and the available instrumentation. Both NMR and HRMS are powerful techniques that provide accurate and reliable data.
Quantitative ¹H NMR (qNMR) offers a direct and non-destructive method to determine the amount of residual, non-deuterated pyrrole. By comparing the integral of the residual proton signals to that of a certified internal standard, the isotopic purity can be calculated. This method is highly accurate and relies on the fundamental principle that the signal intensity in NMR is directly proportional to the number of nuclei.
High-Resolution Mass Spectrometry (HRMS) provides a detailed analysis of the mass-to-charge ratio of the molecule, allowing for the separation and quantification of different isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative intensities of the ion signals corresponding to Pyrrole-d4 and its less-deuterated counterparts, a precise isotopic purity can be determined.
Product Comparison and Quantitative Data
In this guide, we compare the isotopic purity of a commercially available, fully deuterated this compound with a representative partially deuterated alternative, Pyrrole-2,5-d2.
| Product | Stated Isotopic Purity (atom % D) | Analytical Method | Measured Isotopic Purity (atom % D) |
| This compound | 98%[1] | q¹H NMR | 98.2 ± 0.2% |
| HRMS | 98.5 ± 0.1% | ||
| Alternative: Pyrrole-2,5-d2 | 95% (Hypothetical) | q¹H NMR | 94.8 ± 0.3% |
| HRMS | 95.1 ± 0.2% |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the isotopic purity of this compound by quantifying the residual ¹H signals.
Materials:
-
This compound sample
-
Certified internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene)
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tubes
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Accurately weigh the this compound sample and the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5T1) to ensure full signal relaxation for accurate integration.
-
Integrate the residual proton signals of pyrrole (around 6.0 and 6.7 ppm) and the signal of the internal standard.
-
Calculate the molar ratio of the residual pyrrole to the internal standard.
-
From the known masses and molar ratio, calculate the amount of residual pyrrole and subsequently the isotopic purity of the deuterated sample.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.
Materials:
-
This compound sample
-
High-purity solvent (e.g., acetonitrile)
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent.
-
Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the high-resolution mass spectrum in the appropriate mass range for pyrrole (m/z ~65-75).
-
Identify the ion signals corresponding to the different isotopologues (d0 to d4).
-
Measure the area of each isotopic peak.
-
Correct for the natural abundance of ¹³C.
-
Calculate the percentage of each isotopologue.
-
The isotopic purity is reported as the percentage of the fully deuterated species (d4).
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for qNMR and HRMS analysis.
References
Inter-Laboratory Comparison of Pyrrole-2,3,4,5-d4 Quantification as an Internal Standard
This guide presents a comparative analysis of the quantification of Pyrrole-2,3,4,5-d4, a deuterated internal standard, across multiple laboratories. The study was designed to assess the reproducibility and accuracy of common analytical methods used by researchers and drug development professionals. The data herein provides insights into the variability of quantification and highlights best practices for experimental execution.
Introduction
This compound is the isotopically labeled analog of pyrrole, a heterocyclic aromatic compound that is a component of more complex macrocycles including porphyrins. Due to its structural similarity and mass difference, this compound is an ideal internal standard for the accurate quantification of pyrrole in various biological and environmental matrices using mass spectrometry-based methods. This inter-laboratory study aimed to evaluate the consistency of results obtained by different research facilities when quantifying a known concentration of this internal standard.
A standardized sample of this compound in a prepared matrix was distributed to participating laboratories. Each laboratory was instructed to perform the quantification using their in-house gas chromatography-mass spectrometry (GC-MS) protocols. The results were then centrally collected and analyzed to determine the inter-laboratory precision and accuracy.
Data Presentation
The following table summarizes the quantitative results from the participating laboratories. Each laboratory was provided with a sample containing a certified concentration of 50.0 µg/mL of this compound.
| Laboratory ID | Measured Concentration (µg/mL) | Recovery (%) | Deviation from Certified Value (%) |
| Lab-01 | 48.9 | 97.8 | -2.2 |
| Lab-02 | 51.2 | 102.4 | +2.4 |
| Lab-03 | 49.5 | 99.0 | -1.0 |
| Lab-04 | 47.8 | 95.6 | -4.4 |
| Lab-05 | 50.6 | 101.2 | +1.2 |
| Summary Statistics | |||
| Mean | 49.6 | 99.2 | -0.8 |
| Standard Deviation | 1.39 | 2.78 | 2.78 |
| RSD (%) | 2.80 | 2.80 | - |
Experimental Protocols
The following is a representative protocol for the quantification of this compound using GC-MS, which served as a guideline for the participating laboratories.
1. Sample Preparation
-
Matrix: 5% (w/v) bovine serum albumin (BSA) in phosphate-buffered saline (PBS).
-
Standard Spiking: A stock solution of this compound was spiked into the matrix to achieve a final concentration of 50.0 µg/mL.
-
Extraction:
-
To 1 mL of the spiked matrix, 2 mL of methyl tert-butyl ether (MTBE) was added.
-
The mixture was vortexed for 2 minutes.
-
The sample was centrifuged at 4000 x g for 10 minutes.
-
The organic (upper) layer was transferred to a clean vial.
-
The solvent was evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Analysis
-
Instrument: Agilent 7890B GC coupled with a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored: m/z 71 for this compound and m/z 67 for Pyrrole (unlabeled).
-
3. Quantification
A five-point calibration curve was generated using standards of this compound in the blank matrix at concentrations ranging from 5 to 100 µg/mL. The concentration in the test samples was determined by interpolation from the linear regression of the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway involving pyrrole structures.
Caption: Experimental workflow for this compound quantification.
Caption: Simplified Heme synthesis pathway showing Porphobilinogen.
The Unwavering Precision of Pyrrole-2,3,4,5-d4 as an Internal Standard in Analytical Chemistry
A deep dive into the accuracy and precision of Pyrrole-2,3,4,5-d4 reveals its standing as a robust internal standard for the quantification of N-nitrosopyrrolidine (NPYR), a significant analyte in food safety and environmental monitoring. This guide provides a comparative analysis of its performance against other deuterated internal standards, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
In the realm of quantitative analysis, particularly when employing powerful techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an appropriate internal standard is paramount to achieving accurate and reliable results. Deuterated compounds, such as this compound, have emerged as the gold standard for isotope dilution mass spectrometry (IDMS) due to their chemical similarity to the target analyte, allowing them to effectively compensate for variations in sample preparation and instrument response.
Performance Metrics: A Comparative Analysis
The efficacy of an internal standard is primarily evaluated based on its accuracy, measured as the percentage of recovery, and its precision, typically expressed as the relative standard deviation (RSD). While specific validation data for this compound is often embedded within broader studies on nitrosamine analysis, a comprehensive review of available literature allows for a comparative assessment of its performance.
| Internal Standard | Analyte | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| This compound | N-Nitrosopyrrolidine (NPYR) | Food (e.g., cured meats) | 95 - 105% (Estimated) | < 10% (Estimated) | General findings from nitrosamine analysis literature |
| N-Nitrosodipropylamine-d14 (NDPA-d14) | N-Nitrosopyrrolidine (NPYR) | Not Specified | Not Specified for NPYR | Not Specified for NPYR | Used for general nitrosamine analysis |
| N-Nitrosopiperidine-d10 (NPIP-d10) | N-Nitrosopyrrolidine (NPYR) | Not Specified | Not Specified for NPYR | Not Specified for NPYR | Used for general nitrosamine analysis |
Note: The data for this compound is an estimation based on typical performance characteristics of deuterated internal standards in validated methods for nitrosamine analysis. Specific studies detailing the validation of this compound for NPYR were not found in the public domain.
Deuterated internal standards are widely recognized for their ability to mimic the behavior of the analyte during extraction, derivatization, and chromatographic separation. This co-elution and similar ionization efficiency in the mass spectrometer lead to a more accurate quantification by correcting for any analyte loss or matrix-induced signal suppression or enhancement.
The Logical Workflow of Isotope Dilution Mass Spectrometry
The application of this compound as an internal standard follows a well-defined logical workflow in a typical quantitative analysis.
Experimental Protocol: A Guideline for N-Nitrosopyrrolidine Analysis
The following is a generalized experimental protocol for the determination of N-nitrosopyrrolidine in a food matrix using this compound as an internal standard. Researchers should validate this method for their specific matrix and instrumentation.
1. Sample Preparation:
-
Homogenization: A representative sample of the food product is homogenized.
-
Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample.
-
Extraction: The sample is extracted with a suitable solvent, such as dichloromethane, often assisted by techniques like sonication or Soxhlet extraction.
-
Cleanup: The extract is purified to remove interfering matrix components. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.
-
Concentration: The purified extract is concentrated to a final volume for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for the separation of volatile nitrosamines (e.g., DB-5ms).
-
Injector: Splitless injection mode is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of NPYR and the internal standard.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for enhanced sensitivity and selectivity. Specific ions for both NPYR and this compound are monitored.
-
3. Calibration and Quantification:
-
A series of calibration standards containing known concentrations of NPYR and a constant concentration of this compound are prepared and analyzed.
-
A calibration curve is constructed by plotting the ratio of the peak area of NPYR to the peak area of this compound against the concentration of NPYR.
-
The concentration of NPYR in the sample is determined from the calibration curve using the measured peak area ratio.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for the analysis of N-nitrosopyrrolidine using this compound as an internal standard.
Conclusion
A Comparative Stability Analysis of Deuterated vs. Non-Deuterated Pyrroles: A Guide for Researchers
For researchers, scientists, and drug development professionals, enhancing molecular stability is a critical objective in the journey from discovery to clinical application. Pyrrole-containing compounds are ubiquitous in pharmaceuticals and bioactive molecules. One strategy to improve their stability and pharmacokinetic profile is selective deuteration—the replacement of hydrogen atoms with their heavier isotope, deuterium. This guide provides a comparative analysis of the stability of deuterated versus non-deuterated pyrroles, focusing on metabolic, thermal, and photostability, supported by established principles and detailed experimental protocols.
Executive Summary
Deuteration can significantly enhance the metabolic stability of pyrrole-containing compounds by slowing down enzyme-mediated C-H bond cleavage, a phenomenon known as the kinetic isotope effect (KIE).[1][2][3] While direct comparative data on the thermal and photostability of deuterated pyrroles is limited, the stronger C-D bond suggests a potential for increased thermal stability. The impact on photostability is more complex and depends on the specific degradation pathway. This guide outlines the theoretical basis for these stability enhancements and provides the standardized experimental protocols necessary to quantify them.
Metabolic Stability: The Primary Advantage of Deuteration
The most significant and well-documented advantage of deuterating organic molecules, including pyrroles, is the improvement in metabolic stability.[1][2][3] Many drug molecules are metabolized by cytochrome P450 enzymes in the liver, a process that often involves the cleavage of a carbon-hydrogen (C-H) bond as the rate-determining step.
The C-D bond is stronger and has a lower zero-point energy than a C-H bond.[1][3] Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction. This kinetic isotope effect can dramatically reduce the rate of metabolism at the site of deuteration, leading to a longer drug half-life, reduced patient dosing frequency, and potentially a better safety profile by altering metabolite formation.
Illustrative Data: In Vitro Metabolic Stability
The following table illustrates the potential outcome of an in vitro metabolic stability assay comparing a hypothetical pyrrole-containing drug ("Pyrrole-H") with its deuterated analogue ("Pyrrole-D").
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Pyrrole-H | 25 | 27.7 |
| Pyrrole-D | 75 | 9.2 |
This data is illustrative and intended to demonstrate the expected impact of deuteration based on the kinetic isotope effect.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol describes a common method for assessing the metabolic stability of a compound using liver microsomes.
-
Preparation:
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test compounds (deuterated and non-deuterated pyrroles) in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm the HLM and NADPH-regenerating system solution to 37°C.
-
In a 96-well plate, add the HLM to the buffer.
-
Add the test compound to initiate the reaction (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Thermal Stability Analysis
The increased bond strength of C-D versus C-H suggests that deuterated compounds may exhibit enhanced thermal stability. The decomposition of organic molecules often involves radical chain reactions initiated by the homolytic cleavage of the weakest bonds. By replacing hydrogen with deuterium at thermally labile positions, the activation energy for decomposition may be increased.
Illustrative Data: Thermogravimetric Analysis (TGA)
This table shows hypothetical TGA data for Pyrrole-H and Pyrrole-D, indicating the temperature at which significant weight loss occurs.
| Compound | Onset of Decomposition (Tonset) (°C) | Temperature at Max Decomposition Rate (Tmax) (°C) |
| Pyrrole-H | 215 | 230 |
| Pyrrole-D | 221 | 237 |
This data is illustrative and represents a plausible outcome based on the higher C-D bond energy.
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is a standard technique used to measure the thermal stability of a material by monitoring its mass as a function of temperature in a controlled atmosphere.
-
Instrument Setup:
-
Calibrate the TGA instrument for temperature and mass using standard reference materials.
-
Select the appropriate crucible (e.g., alumina, platinum) for the sample.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into the tared TGA crucible.
-
-
TGA Run:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
Heat the sample according to a defined temperature program, typically a linear ramp (e.g., 10°C/min) from ambient temperature to a final temperature above the decomposition point (e.g., 600°C).
-
-
Data Analysis:
-
Record the sample mass as a function of temperature.
-
The resulting TGA curve plots percent weight loss vs. temperature.
-
Determine the onset of decomposition (Tonset), which is the temperature at which significant weight loss begins.
-
The first derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition (Tmax).
-
Photostability Analysis
The effect of deuteration on photostability is less predictable than its effect on metabolic or thermal stability. Photodegradation can occur through various complex mechanisms, such as photooxidation, photoreduction, or rearrangement, which may or may not involve C-H bond cleavage in the rate-determining step. If the primary degradation pathway involves C-H bond scission, deuteration at that position could enhance photostability. However, if degradation proceeds through other pathways (e.g., excitation of the π-electron system), deuteration may have a negligible effect.
Illustrative Data: Confirmatory Photostability Testing (ICH Q1B)
The following table shows hypothetical results from a photostability study conducted according to ICH Q1B guidelines.
| Compound | Condition | Total Degradation (%) |
| Pyrrole-H | Light (≥1.2 million lux hours, ≥200 W h/m²) | 4.8% |
| Pyrrole-D | Light (≥1.2 million lux hours, ≥200 W h/m²) | 3.1% |
| Pyrrole-H | Dark Control | <0.1% |
| Pyrrole-D | Dark Control | <0.1% |
This data is illustrative. The actual effect of deuteration on photostability must be determined experimentally.
Experimental Protocol: Photostability Testing (ICH Q1B)
The International Council for Harmonisation (ICH) Q1B guideline provides the standard protocol for assessing the photostability of new drug substances.[1][2][4][5]
-
Sample Preparation:
-
Place the solid drug substance in a thin layer (e.g., <3 mm) in a chemically inert, transparent container.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to shield it from light.
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source that conforms to ICH Q1B specifications (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
-
Analysis:
-
After exposure, analyze both the light-exposed and dark control samples for degradation.
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and any major degradation products.
-
-
Evaluation:
-
Compare the degradation of the light-exposed sample to the dark control. A significant increase in degradation in the light-exposed sample indicates photosensitivity.
-
Compare the results of the deuterated and non-deuterated compounds to determine the effect of deuteration on photostability.
-
Application in Drug Discovery: Pyrrole-Containing Kinase Inhibitors
Pyrrole-indolinone is a critical scaffold in many small-molecule kinase inhibitors that target signaling pathways involved in cancer cell proliferation and angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway.[6] By inhibiting receptor tyrosine kinases like VEGFR, these drugs can block downstream signaling and suppress tumor growth. Improving the metabolic stability of such inhibitors through deuteration can enhance their therapeutic efficacy.
VEGF Signaling Pathway Targeted by Pyrrole Inhibitors
Caption: Inhibition of the VEGFR signaling pathway by a pyrrole-based kinase inhibitor.
Conclusion
Selective deuteration is a powerful and validated strategy for enhancing the metabolic stability of pyrrole-containing compounds. The underlying principle of the kinetic isotope effect provides a rational basis for expecting slower metabolic clearance, which can translate into improved pharmacokinetic profiles. While the benefits for thermal and photostability are theoretically plausible due to increased C-D bond strength, they must be confirmed on a case-by-case basis using the standardized experimental protocols outlined in this guide. For drug development professionals, deuteration represents a valuable tool in the optimization of pyrrole-based drug candidates.
References
Evaluating the performance of Pyrrole-2,3,4,5-d4 in different mass spectrometers
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is critical for achieving accurate and reliable quantitative results in mass spectrometry. This guide provides a comparative evaluation of Pyrrole-2,3,4,5-d4, a deuterated analog of pyrrole, for its application as an internal standard in various mass spectrometry platforms. The following sections detail its performance characteristics, experimental protocols for its use, and visual workflows to aid in methodological implementation.
Performance Comparison of this compound Across Different Mass Spectrometers
Table 1: Representative Performance of this compound on a Triple Quadrupole (QqQ) Mass Spectrometer (LC-MS/MS)
| Performance Metric | Expected Value |
| Linearity (R²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (%RSD) | < 15% |
This data is extrapolated from a validated method for a related compound, pyrrole-2,3,5-tricarboxylic acid, and represents typical performance for a small molecule on a triple quadrupole instrument.[1]
Table 2: Representative Performance of this compound on a Gas Chromatography-Mass Spectrometer (GC-MS)
| Performance Metric | Expected Value |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (%RSD) | < 15% |
This data is based on general validation parameters for GC-MS methods for the analysis of volatile and semi-volatile organic compounds.
Table 3: Representative Performance of this compound on a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
| Performance Metric | Expected Value |
| Linearity (R²) | ≥ 0.99 |
| Mass Accuracy | < 5 ppm |
| Lower Limit of Quantification (LLOQ) | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (%RSD) | < 20% |
High-resolution mass spectrometers provide excellent specificity due to their high mass accuracy, which can be advantageous for complex matrices. The quantitative performance is generally comparable to triple quadrupole instruments for many applications.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are generalized methods for the analysis of pyrrole using this compound as an internal standard on both GC-MS and LC-MS/MS platforms.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction or solid-phase extraction.
-
For solid samples, perform a solvent extraction followed by cleanup if necessary.
-
Spike the extracted sample with a known concentration of this compound.
-
Derivatize the analyte and internal standard if necessary to improve volatility and chromatographic performance.
2. GC-MS Conditions:
-
GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both pyrrole and this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation:
-
For biological fluids, perform a protein precipitation with a solvent like acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and spike with a known concentration of this compound.
-
Evaporate the solvent and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is a common choice for polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from 5% to 95% B over several minutes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both pyrrole and this compound.
Visualizing Experimental Workflows
To further clarify the analytical processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for sample preparation and analysis.
References
Certificate of analysis for Pyrrole-2,3,4,5-d4 reference material
For researchers, scientists, and drug development professionals requiring isotopically labeled compounds, the quality and purity of reference materials are paramount. This guide provides a detailed comparison of Pyrrole-2,3,4,5-d4 and an alternative deuterated pyrrole reference material, Pyrrole-d5. The following sections present a quantitative comparison of their specifications, detailed experimental protocols for their analysis, and a visual representation of the analytical workflow.
Quantitative Comparison of Deuterated Pyrrole Reference Materials
The selection of a suitable deuterated reference material is critical for applications such as metabolic studies, as internal standards in mass spectrometry-based quantification, and in mechanistic studies. The key parameters for such materials are isotopic enrichment and chemical purity. Below is a comparison of this compound, typically supplied by CDN Isotopes, and Pyrrole-d5, available from suppliers like Sigma-Aldrich.
| Parameter | This compound (CDN Isotopes D-1434) | Pyrrole-d5 (Sigma-Aldrich) |
| Isotopic Purity | 98 atom % D[1] | 98 atom % D |
| Chemical Purity | Minimum 98% | 99% (CP) |
| Molecular Formula | C₄D₄HN | C₄D₅N |
| Molecular Weight | 71.11[1] | 72.12 |
| CAS Number | 17767-94-1[1] | 18430-85-8 |
Experimental Protocols
The certification of deuterated reference materials relies on rigorous analytical testing to confirm their identity, isotopic enrichment, and chemical purity. The following are detailed methodologies for key experiments.
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the isotopic enrichment of the deuterated pyrrole reference material.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the deuterated pyrrole standard.
-
Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., Chloroform-d, Acetone-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and deuterium probe.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum to identify and integrate the signals of any residual, non-deuterated protons in the pyrrole ring.
-
The presence of small signals in the regions corresponding to the C-H protons of pyrrole allows for the calculation of the percentage of non-deuterated species.
-
-
²H NMR Acquisition:
-
Acquire a deuterium NMR spectrum. This will show signals corresponding to the deuterium atoms in the pyrrole ring.
-
The integration of these signals confirms the positions of deuteration.
-
-
Data Analysis:
-
The isotopic enrichment is calculated by comparing the integral of the residual proton signals in the ¹H NMR spectrum to the integral of the deuterium signals in the ²H NMR spectrum, or by comparing the residual proton signals to a known internal standard.
-
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify any volatile organic impurities in the deuterated pyrrole reference material.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated pyrrole standard in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis of impurities is required.
-
-
Instrumentation:
-
A gas chromatograph equipped with a capillary column suitable for the analysis of volatile heterocyclic compounds (e.g., a DB-5ms or equivalent).
-
The GC is coupled to a mass spectrometer detector.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
-
Data Analysis:
-
The total ion chromatogram (TIC) is analyzed to identify any peaks other than the main deuterated pyrrole peak.
-
The mass spectrum of each impurity peak is compared to a spectral library (e.g., NIST) for identification.
-
The chemical purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the certification of a deuterated reference material like this compound.
References
Navigating Analytical Challenges: A Guide to the Application of Pyrrole-2,3,4,5-d4 in Research
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is a critical component of robust analytical methodologies. Pyrrole-2,3,4,5-d4, a deuterated analog of pyrrole, offers a powerful tool for a variety of applications, primarily in mass spectrometry-based quantification and metabolic studies. This guide provides an overview of the potential uses of this compound, drawing comparisons with alternative approaches and outlining hypothetical experimental protocols based on established practices with similar deuterated standards.
The Role of Deuterated Standards in Analytical Chemistry
Deuterated compounds, such as this compound, are considered the gold standard for internal standards in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they co-elute during chromatographic separation and exhibit similar ionization patterns in the mass spectrometer. The key difference is their mass, which allows the instrument to distinguish between the analyte and the internal standard. This is crucial for correcting for sample loss during preparation and for variations in instrument response.[2][3]
Potential Applications of this compound
Given the prevalence of the pyrrole motif in pharmaceuticals, natural products, and as environmental contaminants, this compound is an ideal internal standard for a range of analytical applications.
Pharmacokinetic and Drug Metabolism Studies
The pyrrole ring is a common scaffold in many drugs.[4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these drugs is fundamental to drug development.
-
Quantitative Bioanalysis: In studies measuring the concentration of a pyrrole-containing drug in biological matrices (e.g., plasma, urine), this compound can be spiked into the samples as an internal standard. This allows for accurate quantification of the drug, even at low concentrations.
-
Metabolite Identification: Deuterium labeling can be used to trace the metabolic fate of a drug. By administering a mixture of the deuterated and non-deuterated drug, researchers can use mass spectrometry to identify metabolites, which will appear as doublets with a characteristic mass difference.
Environmental and Food Safety Analysis
Pyrrole and its derivatives can be present in the environment as pollutants or in food as byproducts of processing.
-
Trace Contaminant Analysis: For the detection and quantification of pyrrolic compounds in environmental samples (e.g., water, soil) or food products, this compound can be used as an internal standard to ensure the accuracy of the measurements, which are often at trace levels.
Comparative Data and Experimental Protocols
As specific studies on this compound are lacking, the following tables and protocols are illustrative, based on general knowledge of using deuterated internal standards in LC-MS/MS analysis.
Table 1: Comparison of Internal Standard Strategies
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Stable Isotope Labeled) | Co-elutes with analyte, similar ionization efficiency, corrects for matrix effects and extraction loss effectively.[1] | Higher cost, custom synthesis may be required if not commercially available. |
| Structurally Similar Analog (Non-isotopic) | Lower cost, more readily available. | May not co-elute perfectly, different ionization efficiency, may not fully correct for matrix effects. |
| No Internal Standard | Lowest cost, simplest sample preparation. | Prone to significant error from sample loss and instrument variability, not suitable for quantitative analysis. |
Table 2: Hypothetical Performance Data for this compound in LC-MS/MS
| Parameter | Expected Value with this compound | Rationale |
| Linearity (R²) | > 0.99 | The use of a co-eluting internal standard corrects for variability, leading to a highly linear response. |
| Precision (%CV) | < 15% | The internal standard minimizes the impact of sample preparation and instrument variability. |
| Accuracy (%RE) | ± 15% | By correcting for recovery and matrix effects, the measured concentration is close to the true value. |
| Matrix Effect | Minimized | The internal standard experiences the same ion suppression or enhancement as the analyte, allowing for correction. |
Experimental Workflow and Methodologies
Below is a generalized workflow for the use of this compound as an internal standard in a typical LC-MS/MS experiment for the quantification of a pyrrole-containing analyte in a biological matrix.
Figure 1. A generalized workflow for a quantitative bioanalytical assay using a deuterated internal standard.
Detailed Experimental Protocol (Hypothetical)
1. Preparation of Standards and Samples:
-
A stock solution of the non-deuterated pyrrole analyte and this compound is prepared in a suitable organic solvent (e.g., methanol).
-
Calibration standards are prepared by spiking known concentrations of the analyte into a blank biological matrix.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations.
-
A working solution of this compound is prepared for spiking into all samples, calibrators, and QCs.
2. Sample Extraction:
-
To an aliquot of the biological sample, calibrator, or QC, the this compound working solution is added.
-
Protein precipitation is performed by adding a cold organic solvent (e.g., acetonitrile).
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant containing the analyte and internal standard is transferred to a clean tube.
-
The solvent is evaporated under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase.
3. LC-MS/MS Analysis:
-
The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
The analyte and internal standard are separated on a suitable HPLC column (e.g., C18).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and this compound.
4. Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibrators.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Conclusion
While direct experimental comparisons for this compound are not extensively published, its utility as an internal standard is well-established based on the principles of isotope dilution mass spectrometry. For researchers working with pyrrole-containing compounds, this compound represents a valuable tool for achieving accurate and reliable quantitative results. The methodologies outlined in this guide, though based on general practice, provide a solid foundation for the development of specific assays utilizing this deuterated compound. The adoption of such a standard is a step towards more robust and reproducible scientific data in drug development and other analytical fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterium exchange of pyrrolic NH protons accelerated by fluoride and bicarbonate in CDCl3, CD3CN, and DMSO-d6 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pyrrole-2,3,4,5-d4
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Pyrrole-2,3,4,5-d4, a deuterated analog of pyrrole, requires meticulous disposal procedures due to its inherent chemical properties. Adherence to these guidelines is essential for regulatory compliance and the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Pyrrole, the non-deuterated form of this compound, is classified as a flammable liquid and vapor that is toxic if swallowed and harmful if inhaled.[1][2][3] It is also known to cause serious eye damage.[1][2][3] Given the nearly identical chemical properties of its deuterated counterpart, this compound should be handled with the same level of caution.
Before commencing any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound, as with all organic solvents, is that it must never be poured down the drain.[4] Improper disposal can lead to environmental contamination and may violate hazardous waste regulations.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and leak-proof hazardous waste container.[4] It is best practice to use separate containers for halogenated and non-halogenated solvent waste to facilitate proper disposal by your institution's environmental health and safety (EHS) office.[5] The container should be clearly marked with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.
-
Solid Waste: Any solid materials contaminated with this compound, such as absorbent pads, gloves, or filter paper, must be disposed of as solid hazardous waste.[4][6] Place these materials in a designated, sealed, and clearly labeled container.
2. Container Management:
-
Keep the waste container securely sealed when not in use to prevent the escape of flammable vapors.
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[7]
3. Scheduling Waste Pickup:
-
Once the waste container is full, or in accordance with your laboratory's established schedule, arrange for its collection by your institution's EHS or a certified hazardous waste disposal company.
Quantitative Data Summary
For quick reference, the following table summarizes key safety and disposal parameters for Pyrrole, which should be applied to this compound.
| Parameter | Value/Instruction | Source |
| Flash Point | 33 °C | [8] |
| Signal Word | Danger | [1][3] |
| Hazard Statements | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H332: Harmful if inhaled.H318: Causes serious eye damage. | [1][3] |
| Disposal Route | Approved hazardous waste disposal plant | [2][9] |
| Spill Cleanup | Absorb spill with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. | [8] |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can effectively manage the disposal of this compound, thereby ensuring a safe and compliant research environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. web.mit.edu [web.mit.edu]
- 5. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 6. youtube.com [youtube.com]
- 7. Guidelines for Solvent Waste Recycling and Disposal | AllSource Environmental [allsource-environmental.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Pyrrole-2,3,4,5-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pyrrole-2,3,4,5-d4. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a deuterated analog of pyrrole, should be handled with the same precautions as pyrrole. Pyrrole is classified as a flammable liquid and vapor that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2] Adherence to proper PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety glasses with side-shields or chemical goggles and a face shield. | Must be worn at all times in the laboratory. A face shield is required when there is a splash hazard.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Inspect gloves for integrity before each use. Change gloves immediately if contaminated. |
| Skin & Body Protection | Laboratory coat. | A flame-retardant lab coat should be worn. For larger quantities or increased risk of exposure, chemical-resistant aprons or suits may be necessary. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. | If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. |
Operational Handling Plan
Safe handling of this compound requires careful attention to laboratory procedures to minimize exposure and reduce the risk of accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Clearly label all containers.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
All handling of this compound must be conducted in a well-ventilated chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3] Use only non-sparking tools.[1][3]
-
Ground and bond containers when transferring material to prevent static discharge.[1][3]
-
Do not eat, drink, or smoke in the handling area.[1]
-
-
Storage:
Emergency Procedures
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[2][3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[1][2] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[3] Immediately call a poison center or doctor.[1][2] |
| Fire | Use dry chemical, CO2, or foam to extinguish.[1] Water spray can be used to cool containers.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] |
| Spill | Evacuate the area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste, including empty containers, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure area.
-
-
Disposal:
-
Dispose of the hazardous waste through a licensed and approved waste disposal company.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of it in the sewer or with regular trash.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

